molecular formula C11H18N2S B1581452 1-Adamantylthiourea CAS No. 25444-82-0

1-Adamantylthiourea

Cat. No.: B1581452
CAS No.: 25444-82-0
M. Wt: 210.34 g/mol
InChI Key: LRWQENBAFMBIJR-UHFFFAOYSA-N
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Description

1-Adamantylthiourea is a chemical compound of significant interest in medicinal chemistry research, with the molecular formula C11H18N2S and a molecular weight of 210.34 g/mol . It features a thiourea group, known for a wide spectrum of biological activities, linked to a bulky and rigid adamantane moiety . The adamantyl group is a valuable component in drug design, as its hydrophobic and steric properties can increase the stability and plasma half-life of potential therapeutic agents . Research indicates that thiourea derivatives containing the adamantane ring exhibit significant inhibitory potential towards P2X receptors, which are ion channels activated by ATP and are emerging therapeutic targets for the treatment of neurodegenerative disorders, pain, and inflammation . Specifically, adamantane-1-carbonyl thiourea derivatives have been identified as potent and selective negative allosteric modulators of human P2X4 and P2X7 receptors . This makes this compound and its related compounds a valuable emerging therapeutic tool in pharmacological research and a key scaffold for developing new anti-inflammatory agents and treatments for neurological disorders . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWQENBAFMBIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355311
Record name 1-Adamantylthiourea
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Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25444-82-0
Record name 25444-82-0
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Record name 1-Adamantylthiourea
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Record name 1-(adamantan-1-yl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Properties of 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Adamantylthiourea and its derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.

Chemical and Physical Properties

This compound is a derivative of thiourea featuring a bulky, lipophilic adamantyl group. This structural feature significantly influences its physicochemical properties and biological activity. While specific experimental data for the parent this compound is limited in publicly available literature, data for its closely related derivatives provide valuable insights.

Table 1: Physicochemical Properties of this compound and its Derivatives

Property1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea1-(Adamantan-1-yl)-3-phenylthiourea1-Adamantanamine hydrochloride (precursor)
Molecular Formula C₁₇H₂₁ClN₂SC₁₇H₂₂N₂SC₁₀H₁₈ClN
Molecular Weight 320.88 g/mol 286.43 g/mol 187.70 g/mol
Melting Point 474–476 K[1]Not specifiedHighly soluble in water, ethanol, DMF, NMP, and DMAC[2][3]
Crystal System Orthorhombic[1]Orthorhombic[4]Not applicable
Space Group Pbca[1]Pbca[4]Not applicable
Solubility Not specifiedNot specifiedSoluble in a range of organic solvents and water[2][3]
pKa Not specifiedNot specifiedNot specified
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Table 2: Spectroscopic Data for this compound Derivatives

Spectroscopic Technique1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea[1]1-(Adamantan-1-yl)-3-phenylthiourea[4]
¹H NMR (DMSO-d₆) δ 1.68–1.72 (m, 6H, adamantane-H), 2.04 (s, 3H, adamantane-H), 2.12–2.18 (m, 6H, adamantane-H), 6.82 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 7.82 (s, 1H, NH), 9.36 (s, 1H, NH)δ (ppm): 7.25–7.27 (m, 1H, Ar—H), 7.41 (s, 1H, NH), 9.34 (s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 28.65, 35.90, 41.87, 50.25 (adamantane-C), 127.23, 129.85, 131.30, 134.77 (Ar-C), 180.57 (C=S)δ (ppm): 28.50, 34.96, 41.82, 51.22 (Adamantane-C), 123.22, 126.84, 130.32, 138.74 (Ar—C), 180.26 (C=S)
Mass Spectrometry (ESI-MS) m/z: 319.2 (M−H)⁻, 321.2 (M+2−H)⁻m/z: 285.3 (M—H)⁻
FTIR Not specifiedNot specified

Note: The provided NMR data is for aryl-substituted derivatives. The chemical shifts for the unsubstituted this compound are expected to be similar for the adamantyl moiety but will differ for the thiourea protons.

Synthesis of this compound and Derivatives

The general synthesis of this compound derivatives involves the reaction of 1-adamantylamine with an appropriate isothiocyanate.

Synthesis Adamantylamine 1-Adamantylamine Reaction + Adamantylamine->Reaction Isothiocyanate R-N=C=S Isothiocyanate->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 1-Adamantyl-3-R-thiourea Reaction->Product

General synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 1-(Adamantan-1-yl)-3-arylthiourea Derivatives

This protocol is a generalized procedure based on the synthesis of various aryl-substituted 1-adamantylthioureas.

Materials:

  • 1-Adamantylamine

  • Appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve 1-adamantylamine in ethanol in a round-bottom flask.

  • Add an equimolar amount of the aryl isothiocyanate to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically a few hours), cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(adamantan-1-yl)-3-arylthiourea derivative.

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, including antiviral, antimicrobial, and anticancer effects.

Antiviral Activity

Derivatives of this compound have shown notable activity against influenza A2 virus.[5] The mechanism of antiviral action is not fully elucidated but may be related to the known mechanism of the parent adamantane derivative, amantadine, which targets the M2 proton channel of the influenza virus, inhibiting viral uncoating.[6]

This generalized protocol is for assessing the antiviral activity of compounds against influenza virus in cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 96-well cell culture plates

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Test compound (this compound derivative)

  • Cell viability assay reagent (e.g., MTT or neutral red)

  • Plate reader

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in DMEM.

  • Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.

  • After a short incubation period to allow for viral adsorption, remove the virus inoculum and add the different concentrations of the test compound.

  • Include a virus control (cells with virus but no compound) and a cell control (cells without virus or compound).

  • Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

  • Assess cell viability using a suitable assay (e.g., MTT). The absorbance is read using a plate reader.

  • Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.

Antimicrobial Activity

Various derivatives of this compound have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity and Mechanism of Action

Certain adamantane-isothiourea derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HCC) cell lines. The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is often dysregulated in cancer and inflammation.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits inhibition_point X IkB->inhibition_point NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Adamantylthiourea Adamantyl-isothiourea Derivatives Adamantylthiourea->TLR4 Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Proposed mechanism of action for adamantyl-isothiourea derivatives.

This protocol outlines the general steps for detecting the protein expression levels of key components of the TLR4 signaling pathway.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-TLR4, anti-MyD88, anti-p-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HepG2 cells and treat them with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The lipophilic adamantyl moiety plays a crucial role in their pharmacological profile. While research has highlighted their potential as antiviral, antimicrobial, and anticancer agents, further studies are required to fully elucidate the properties and mechanisms of action of the parent this compound. This guide provides a foundational understanding and detailed experimental frameworks to facilitate future research and development in this area.

References

An In-depth Technical Guide to 1-Adamantylthiourea: Synthesis, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylthiourea and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the bulky, lipophilic adamantane cage into the thiourea scaffold imparts unique physicochemical properties, enhancing membrane permeability and facilitating interactions with biological targets. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and multifaceted biological applications, supported by experimental data and protocols.

Core Data

Chemical Identity and Structure

CAS Number: 25444-82-0

Molecular Formula: C₁₁H₁₈N₂S

IUPAC Name: 1-(adamantan-1-yl)thiourea

Structure:

Chemical structure of this compound
Physicochemical Properties
PropertyValueReference
Molecular Weight210.34 g/mol PubChem CID: 796429
XLogP33.2PubChem CID: 796429
Hydrogen Bond Donor Count2PubChem CID: 796429
Hydrogen Bond Acceptor Count1PubChem CID: 796429
Rotatable Bond Count1PubChem CID: 796429

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is typically achieved through straightforward and efficient chemical reactions.

General Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

A common synthetic route involves the reaction of 1-adamantylamine with various aryl isothiocyanates.

Experimental Protocol:

  • Dissolve 1-adamantylamine in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the desired aryl isothiocyanate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(adamantan-1-yl)-3-arylthiourea derivatives.

Synthesis of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea

Experimental Protocol:

  • A mixture of adamantane-1-carbonyl chloride (1 mmol), 4-amino-3,5-difluorophenol (1 mmol), and potassium thiocyanate (1 mmol) is prepared in ethanol (5 ml).[1]

  • The reaction mixture is heated at 351 K for 30 minutes.[1]

  • The mixture is then allowed to cool to room temperature overnight, leading to the formation of a solid product.[1]

  • The solid is filtered, washed, and recrystallized from ethanol to yield colorless crystals.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively studied for various biological activities.

Antiviral Activity

A series of 3-substituted 1-adamantylthioureas have demonstrated antiviral activity against the influenza A2/Asian/J305 virus.[2]

Antimicrobial Activity

Numerous adamantylthiourea derivatives exhibit significant antimicrobial properties against a range of pathogens.

Table 1: In Vitro Antimicrobial Activity of Adamantane-Isothiourea Derivatives (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
7b15181720>500
7d16171821>500
7e17161922>500
Gentamicin25282629N/A
Ampicillin27302831N/A
ClotrimazoleN/AN/AN/AN/A24
Data extracted from a study on adamantane-isothiourea hybrid derivatives.[3] Compounds 7b, 7d, and 7e are 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates.[3]
Anticancer Activity

Adamantyl isothiourea derivatives have shown cytotoxic effects against various human tumor cell lines.

Table 2: In Vitro Cytotoxic Activity of Adamantyl Isothiourea Derivatives (IC₅₀ in µM)

CompoundHep-G2 (Liver)Hela (Cervical)HCT-116 (Colorectal)
57.709.8011.5
63.865.607.20
Doxorubicin0.450.620.51
Data from a study on adamantane-linked isothiourea derivatives.[4] Compounds 5 and 6 are adamantyl isothiourea derivatives with a morpholine moiety.[4]
Hypoglycemic Activity

Certain adamantane-isothiourea hybrids have demonstrated potent in vivo oral hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats.[3]

Signaling Pathways and Mechanisms of Action

Inhibition of TLR4-MyD88-NF-κB Signaling Pathway

Adamantane-linked isothiourea derivatives have been found to suppress the growth of experimental hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway.[4] This pathway is crucial in inflammation and cancer progression.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Adamantyl_Isothiourea Adamantyl Isothiourea Derivatives Adamantyl_Isothiourea->TLR4 Inhibition workflow start Start: Design of Adamantylthiourea Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization (NMR, MS, X-ray) synthesis->purification biological_screening In Vitro Biological Screening (Antimicrobial, Anticancer, etc.) purification->biological_screening data_analysis Data Analysis (IC50, MIC determination) biological_screening->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification in_vivo In Vivo Studies (e.g., animal models) lead_identification->in_vivo mechanism Mechanism of Action Studies lead_identification->mechanism end End: Potential Drug Candidate in_vivo->end mechanism->end

References

The Multifaceted Biological Activities of Thiourea Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiourea derivatives as potent therapeutic agents.

Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their remarkable ability to interact with various biological targets has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases, including cancer, microbial infections, and viral illnesses.[3][4] This technical guide provides a comprehensive overview of the biological activities of thiourea compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, inhibiting the growth of various cancer cell lines and, in some cases, reversing treatment resistance.[1][5] These compounds have been demonstrated to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[1][5]

A variety of thiourea derivatives have been synthesized and evaluated against numerous human cancer cell lines, including those from breast, lung, pancreatic, and prostate cancers, as well as leukemia.[1] For instance, phosphonate thiourea derivatives have shown encouraging results against pancreatic, prostate, and breast cancer cell lines with IC50 values ranging from 3 to 14 µM.[1] Furthermore, bis-thiourea structures have demonstrated efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM.[1] N,N'-diarylsubstituted thioureas have been developed as potent inhibitors of the mutant K-Ras protein, a key regulator of cell proliferation.[6] Notably, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea exhibited a significant reduction in the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM.[6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiourea derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman leukemia1.50[1]
Non-metal-containing thiourea derivativesBreast and Lung7 - 20 (LC50)[1]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung)0.2[6]
1-Aryl-3-(pyridin-2-yl) thiourea (20)MCF-7 (Breast)1.3[6]
1-Aryl-3-(pyridin-2-yl) thiourea (20)SkBR3 (Breast)0.7[6]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB231 (Breast)3.0[6]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB468 (Breast)4.6[6]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MCF-7 (Breast)4.5[6]
Bis-thiourea (44)Cancer cell lines1.2, 1.3, 2.7[6]
Bis-thiourea (45)Cancer cell lines1.1, 1.2, 2.4[6]
Bis-thiourea (46)Cancer cell lines1.2, 1.4, 2.8[6]
N¹,N³-disubstituted-thiosemicarbazone 7HCT1161.11[5][7]
N¹,N³-disubstituted-thiosemicarbazone 7HepG21.74[5][7]
N¹,N³-disubstituted-thiosemicarbazone 7MCF77.0[5][7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Thiourea derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[1][8]

For example, novel thiourea derivatives have shown antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL.[1] Other synthesized compounds have exhibited strong antibacterial activity against E. coli, S. aureus, and K. pneumoniae, with some compounds showing efficacy comparable to the antibiotic tetracycline.[1] The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes, such as tyrosinase.[1]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thiourea derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Novel thiourea derivative (Compound 2)E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[1]
3,4-dichlorophenylthiourea coordinateMDRTB strain 2102 - 8[1]
Thiourea derivatives (1, 2, 4, 8, 9, 10, 12)Gram-positive cocci (S. aureus, S. epidermidis)4 - 32[9]
Thiourea derivatives (1, 2, 4, 8, 9, 10, 12)Methicillin-resistant S. aureus4 - 64[9]
Thiourea derivative ligands and complexesVarious bacteria50 - 400[10]
Thiourea derivative ligands and complexesVarious fungi (yeast)25 - 100[10]

Antiviral Activity

Thiourea derivatives have also been investigated for their antiviral properties.[4][11] A series of these compounds were synthesized and evaluated for their activity against the Hepatitis C virus (HCV) in a cell-based subgenomic replicon assay.[11] Structure-activity relationship (SAR) studies revealed that the length and position of an alkyl linker significantly influenced their anti-HCV activity.[11] One particular derivative with a six-carbon alkyl linker at the meta-position of the central phenyl ring was identified as a highly potent HCV inhibitor with an EC50 of 0.047 µM and a selectivity index of 596.[11]

More recently, guanidino diaryl thioureas have been explored as potential inhibitors of TMPRSS2, a serine protease essential for the entry of SARS-CoV-2 into host cells.[12]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[13] They have been extensively studied as inhibitors of urease, carbonic anhydrase, tyrosinase, and various kinases.[13][14]

  • Urease Inhibition: Urease is a crucial virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives are potent urease inhibitors, making them attractive for treating infections caused by such pathogens.[13]

  • Carbonic Anhydrase Inhibition: Certain sulphonyl thiourea compounds have been shown to be dual inhibitors of carbonic anhydrase isoforms (I, II, IX, and XII) and cancer cell lines.[15]

  • Tyrosinase Inhibition: Benzothiazole-linked thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis.[16]

  • Cholinesterase Inhibition: Some unsymmetrical thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[17]

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected thiourea derivatives.

Compound/DerivativeEnzymeIC50 / KIReference
Sulphonyl thiourea (7c)hCA IX125.1 ± 12.4 nM (KI)[15]
Sulphonyl thiourea (7d)hCA XII111.0 ± 12.3 nM (KI)[15]
Benzothiazole-thiourea hybrid (BT2)Mushroom Tyrosinase1.3431 ± 0.0254 µM (IC50)[16]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Acetylcholinesterase (AChE)50 µg/mL (IC50)[17]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Butyrylcholinesterase (BChE)60 µg/mL (IC50)[17]
Bis-Acyl-Thiourea (UP-1)Urease1.55 ± 0.0288 µM (IC50)[18]
Bis-Acyl-Thiourea (UP-2)Urease1.66 ± 0.0179 µM (IC50)[18]
Bis-Acyl-Thiourea (UP-3)Urease1.69 ± 0.0162 µM (IC50)[18]

Signaling Pathways and Mechanisms of Action

Thiourea derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. For instance, in cancer, they can inhibit angiogenesis and alter cancer cell signaling pathways.[1][5] The anticancer activity of some derivatives is linked to the inhibition of specific proteins like the mutant K-Ras.[6] Docking studies have suggested that the strong binding affinity of certain thiourea compounds to the hydrophobic pocket of K-Ras and their ability to form hydrogen bonds with key residues contribute to their inhibitory effect.[6]

dot

signaling_pathway Thiourea Thiourea Derivatives KRas Mutant K-Ras Protein Thiourea->KRas Inhibits Proliferation Cell Proliferation Thiourea->Proliferation Inhibits Apoptosis Apoptosis Thiourea->Apoptosis Induces Angiogenesis Angiogenesis Thiourea->Angiogenesis Inhibits EGFR EGFR Thiourea->EGFR Inhibits TMPRSS2 TMPRSS2 Thiourea->TMPRSS2 Inhibits Urease Urease Thiourea->Urease Inhibits KRas->Proliferation Promotes ViralEntry Viral Entry (e.g., SARS-CoV-2) TMPRSS2->ViralEntry Facilitates BacterialSurvival Bacterial Survival Urease->BacterialSurvival Promotes synthesis_workflow Amine Amine/Aniline Reaction Reaction (e.g., in aqueous medium) Amine->Reaction CS2 Carbon Disulfide CS2->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Precipitate Precipitate Formation Reaction->Precipitate Filtration Filtration Precipitate->Filtration Washing Washing (Acid and Water) Filtration->Washing Product Pure Thiourea Derivative Washing->Product mtt_assay_workflow Start Start: Plate Cells Treatment Treat with Thiourea Compounds Start->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (2-4h) MTT_add->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Incubate_dark Incubate in Dark (2h) Solubilize->Incubate_dark Read Measure Absorbance (570 nm) Incubate_dark->Read End End: Analyze Data Read->End agar_diffusion_workflow Start Start: Prepare Agar Plates Inoculate Inoculate with Microorganism Start->Inoculate Create_wells Create Wells in Agar Inoculate->Create_wells Add_sample Add Thiourea Compound to Wells Create_wells->Add_sample Incubate Incubate Plates Add_sample->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End: Determine Activity Measure->End

References

mechanism of action of adamantane-based antivirals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Adamantane-Based Antivirals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane-based antivirals, specifically amantadine and rimantadine, represent a foundational class of drugs targeting the influenza A virus. Their primary mechanism of action is the inhibition of the Matrix-2 (M2) protein, a proton-selective ion channel essential for the viral replication cycle. By physically occluding or allosterically inhibiting this channel, adamantanes prevent the acidification of the virion's interior, a critical step for viral uncoating and the release of ribonucleoprotein (vRNP) into the host cell cytoplasm. Despite their historical efficacy, the widespread emergence of resistance, predominantly through single point mutations in the M2 transmembrane domain, has rendered them largely ineffective against currently circulating influenza A strains. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, resistance profiles, and key experimental methodologies used to study these antiviral agents.

Core Mechanism of Action: M2 Proton Channel Inhibition

The antiviral activity of adamantane derivatives is exclusively directed against the influenza A virus, as influenza B viruses lack the M2 protein and instead possess a functionally similar but structurally distinct BM2 ion channel.[1] The M2 protein forms a homotetrameric, pH-gated ion channel embedded in the viral envelope.[2][3] This channel plays two critical roles in the viral lifecycle:

  • Early Stage (Uncoating): After the virus enters a host cell via endocytosis, the endosome becomes acidified. The M2 channel is activated by the low pH, permitting a unidirectional influx of protons into the virion.[3][4][5] This acidification disrupts the interaction between the matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes, a process essential for the release of viral genetic material into the cytoplasm to initiate replication.[6]

  • Late Stage (Assembly): During viral maturation, the M2 protein in the trans-Golgi network of the infected cell equilibrates pH, preventing the premature, acid-induced conformational changes of newly synthesized hemagglutinin (HA) protein.[2]

Adamantane antivirals, such as amantadine and rimantadine, bind within the pore of the M2 channel tetramer.[7] This binding physically blocks the channel, preventing proton translocation.[4][8] The consequence is a failure of the virion to acidify, which stalls the uncoating process and effectively halts viral replication at an early stage.[6]

Caption: Mechanism of M2 proton channel inhibition by adamantane antivirals.

Quantitative Data Presentation

The efficacy of adamantane antivirals is quantified by their half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of Adamantane Derivatives Against Influenza A Strains
CompoundVirus StrainCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AmantadineA/WSN/33 (H1N1)MDCK0.45 ± 0.04>100>222
RimantadineA/WSN/33 (H1N1)MDCK0.21 ± 0.02>100>476
AmantadineA/H3N2MDCK12.5 (µg/mL)>100 (µg/mL)>8
RimantadineA/H3N2MDCK10.0 (µg/mL)>100 (µg/mL)>10
(R)-RimantadineA/Soloman Island/3/2006 (H1N1)-0.01962--
(S)-RimantadineA/Soloman Island/3/2006 (H1N1)-0.02444--
Data compiled from multiple sources.[4][5][9] Note that values in µg/mL are presented as reported in the source material.

Mechanism of Resistance

The clinical utility of adamantanes has been severely compromised by the rapid development and global spread of resistant influenza A strains. Resistance is conferred by single amino acid substitutions within the transmembrane domain of the M2 protein.[7] These mutations are thought to either sterically hinder drug binding or destabilize the helix-helix interactions required to form the drug-binding pocket.[6]

The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N).[7] Other key resistance-conferring mutations occur at positions 26 (Leucine to Phenylalanine, L26F), 27 (Valine to Alanine, V27A), and 30 (Alanine to Threonine, A30T).[7][10]

Resistance_Mechanism cluster_wt Wild-Type (Susceptible) Virus cluster_mutation Development of Resistance cluster_resistant Resistant Virus WT_M2 Wild-Type M2 Channel (e.g., Serine at pos. 31) Drug_Binding Adamantane Binds Effectively WT_M2->Drug_Binding Outcome_Susceptible Viral Replication Blocked Drug_Binding->Outcome_Susceptible Selection_Pressure Antiviral Treatment (Selection Pressure) Mutation Single Point Mutation in M2 Gene Selection_Pressure->Mutation Drives Selection Resistant_M2 Mutant M2 Channel (e.g., S31N, V27A) Mutation->Resistant_M2 Results in Binding_Failure Adamantane Binding is Prevented/Reduced Resistant_M2->Binding_Failure Outcome_Resistant Viral Replication Continues Binding_Failure->Outcome_Resistant

Caption: Logical flow of the development of adamantane resistance via M2 mutation.
Table 2: Frequency of Adamantane Resistance Mutations in Influenza A Subtypes

PeriodSubtypeResistance FrequencyPredominant Mutation(s)Geographic Region/Notes
2000-2004H3N212.3% (Global)S31N (98.2% of resistant isolates)Asia showed a dramatic increase from 1.1% to 27%
2004-2005H3N215% (Global)S31N-
2004-2005H1N14.1% (Global)--
2005-2006H3N290.6% (Global)S31N-
2005-2006H1N115.6% (Global)--
Pre-2009H1N1 & H3N2>95%S31NS31N was also present in the 2009 pandemic H1N1 strain
Two Seasons (unspecified)H1N1Lower than H3N2V27A (66.7% of resistant H1N1)Study comparing cocirculating strains
Two Seasons (unspecified)H3N2Higher than H1N1S31N (77.3% of resistant H3N2)Study comparing cocirculating strains
Data compiled from multiple sources.[7][11][12] Frequencies can vary significantly by season and geographic location.

Key Experimental Protocols

The evaluation of adamantane antivirals and their mechanism of action relies on a set of core virological and biophysical assays.

Plaque Reduction Neutralization Assay (for EC₅₀ Determination)

This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral drug by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer (e.g., 3 x 10⁵ cells/mL, 1 mL per well for a 12-well plate). Incubate overnight at 37°C with 5% CO₂.[13]

  • Compound Dilution: Prepare serial dilutions of the adamantane compound in a virus growth medium (VGM).

  • Virus Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza A virus calculated to produce 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: Immediately after infection, remove the virus inoculum and add the serially diluted compound to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[9]

  • Overlay: Aspirate the medium and add a semi-solid overlay (e.g., containing Avicel or agarose) mixed with VGM and the corresponding drug concentration. This restricts virus spread to adjacent cells, leading to localized plaque formation.

  • Incubation for Plaque Formation: Incubate the plates for 2-3 days at 37°C with 5% CO₂.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

  • EC₅₀ Calculation: The number of plaques in each well is counted. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using dose-response curve analysis software.

Plaque_Assay_Workflow Start Start Seed_Cells 1. Seed MDCK Cells in Plate Start->Seed_Cells Incubate1 2. Incubate Overnight (Form Monolayer) Seed_Cells->Incubate1 Prepare_Virus_Drug 3. Prepare Serial Dilutions of Drug & Virus Stock Incubate1->Prepare_Virus_Drug Infect_Cells 4. Infect Cell Monolayer with Virus Prepare_Virus_Drug->Infect_Cells Add_Drug 5. Add Drug Dilutions to Wells Infect_Cells->Add_Drug Add_Overlay 6. Add Semi-Solid Overlay Add_Drug->Add_Overlay Incubate2 7. Incubate 2-3 Days (Plaque Formation) Add_Overlay->Incubate2 Fix_Stain 8. Fix and Stain Cells Incubate2->Fix_Stain Count_Plaques 9. Count Plaques Fix_Stain->Count_Plaques Calculate_EC50 10. Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Generalized experimental workflow for a Plaque Reduction Assay.
MTT Assay (for CC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to determine the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

  • Compound Exposure: Add serial dilutions of the adamantane compound to the wells and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1]

  • CC₅₀ Calculation: The absorbance values are plotted against the compound concentration. The CC₅₀ is the concentration that reduces the absorbance by 50% compared to the untreated cell control.

Site-Directed Mutagenesis of M2 (QuikChange Method)

This method is used to introduce specific point mutations (e.g., S31N) into a plasmid containing the M2 gene, allowing for the expression and study of resistant M2 channels.

Methodology:

  • Primer Design: Design two complementary mutagenic oligonucleotide primers that contain the desired mutation (e.g., changing the codon for Serine 31 to one for Asparagine) flanked by 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥ 78°C.[14]

  • Mutant Strand Synthesis (PCR): Prepare a PCR reaction containing a high-fidelity polymerase (e.g., PfuUltra), the dsDNA template plasmid, the two mutagenic primers, and dNTPs.

  • Thermal Cycling: Perform 12-18 cycles of PCR. During cycling, the polymerase extends the primers to replicate both plasmid strands, incorporating the mutation. The cycling parameters are typically:

    • Initial Denaturation: 98°C for 1 minute.

    • Cycles: 98°C for 30 seconds, 60-65°C for 50 seconds, 72°C for 1 minute/kb of plasmid length.

    • Final Extension: 72°C for 10 minutes.[14]

  • Template Digestion: Digest the PCR product with the Dpn I restriction enzyme for 1 hour at 37°C. Dpn I specifically targets and digests the methylated, non-mutated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.[15]

  • Transformation: Transform the Dpn I-treated mutant DNA into competent E. coli cells (e.g., XL1-Blue supercompetent cells).[16]

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and sequence the M2 gene to confirm the presence of the desired mutation.

M2 Channel Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique allows for the direct measurement of ion channel activity and its inhibition by drugs.

Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the wild-type or mutant M2 protein (typically 0.1-1 ng per cell). Incubate for 1-3 days to allow for protein expression in the oocyte membrane.[17]

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).[17]

  • Channel Activation: Activate the M2 proton channels by perfusing the chamber with a low pH solution (e.g., pH 5.5).[5]

  • Inhibition Measurement: While holding the oocyte at a constant membrane potential (e.g., -20 mV), apply a voltage pulse (e.g., to -120 mV) and record the resulting current.[18][19] To measure inhibition, perfuse the chamber with a low pH solution containing the adamantane compound at a known concentration and record the reduction in current.

  • Data Analysis: Analyze the current traces to determine the extent of channel inhibition. Kinetic parameters such as the on-rate (kₒₙ) and off-rate (kₒff) of the drug can be determined from the time course of inhibition and recovery.[5]

Conclusion and Future Directions

The adamantane antivirals provide a classic case study in antiviral drug development, demonstrating a highly specific mechanism of action that was ultimately overcome by the evolutionary capacity of the influenza virus. While their clinical use is now limited due to near-ubiquitous resistance, the M2 proton channel remains a validated and attractive target for new antiviral therapies.[8] Research efforts are now focused on developing novel M2 inhibitors that can effectively block both wild-type and adamantane-resistant channel variants, particularly the prevalent S31N mutant. Understanding the precise stereochemical and structural requirements for binding to these resistant channels is paramount for rejuvenating this important antiviral target.

References

The Adamantane Scaffold: A Technical Guide to its Role in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane), has emerged as a uniquely privileged scaffold in modern medicinal chemistry.[1][2] Its distinct physicochemical properties—notably its high lipophilicity, three-dimensional structure, and metabolic stability—have been harnessed to transform the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents.[3][4] This technical guide provides an in-depth examination of the role of adamantane in drug design, detailing its impact on molecular properties, its application in key therapeutic areas, and the experimental methodologies used to evaluate its derivatives. The guide summarizes quantitative data for prominent adamantane-based drugs and provides visualizations of critical mechanisms and workflows to offer a comprehensive resource for drug development professionals.

The Physicochemical Advantage of the Adamantane Moiety

The utility of adamantane in drug design is rooted in its unique and predictable influence on a molecule's properties. Discovered in crude oil in 1933, its widespread availability for research since the 1950s has led to its incorporation into numerous clinically successful drugs.[1][5]

Key Properties and Their Implications:

  • High Lipophilicity: Adamantane is exceptionally lipophilic. Its incorporation into a molecule can significantly increase the partition coefficient (logP), a critical factor for membrane permeability.[6] The addition of an adamantyl group is estimated to increase the calculated logP value of a compound by approximately 3.1 log units.[1] This property is particularly valuable for designing drugs that need to cross the blood-brain barrier (BBB) to act on the central nervous system (CNS).[1][7]

  • Rigid 3D Structure: Unlike flexible alkyl chains or planar phenyl rings, the adamantane cage is a rigid, symmetric, and well-defined three-dimensional structure.[1] This rigidity allows medicinal chemists to control the precise spatial orientation of functional groups, which can optimize interactions with biological targets such as enzyme active sites or ion channels.[1][8] This has also provided a strategy to escape the "flat land" of drug molecules dominated by aromatic rings.[1]

  • Metabolic Stability: The robust hydrocarbon scaffold of adamantane is resistant to metabolic degradation. When positioned strategically, it can sterically shield adjacent, more labile functional groups from metabolic enzymes, thereby increasing a drug's plasma half-life and improving its pharmacokinetic profile.[1][4][9]

  • Pharmacophore and Anchor: The adamantane moiety can act as a key pharmacophore itself, fitting into hydrophobic pockets of target proteins, or serve as a bulky anchor to correctly position the rest of the molecule for optimal binding.[9][10]

Applications in Key Therapeutic Areas

The adamantane scaffold is a structural backbone in drugs approved for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]

Antiviral Agents (Influenza A)

The first major therapeutic breakthrough for adamantane derivatives was in antiviral therapy.[5]

  • Mechanism of Action: Amantadine and its derivative, Rimantadine, specifically target the M2 protein of the influenza A virus.[11][12] The M2 protein functions as a proton channel essential for viral uncoating within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the release of the viral genome, thereby halting replication.[12][13]

  • Clinical Significance: While their use has been limited by the emergence of resistant strains, these drugs were foundational in antiviral therapy and demonstrated the potential of targeting viral ion channels.[5][14]

CNS Disorders (Alzheimer's Disease)

Memantine is a cornerstone therapy for moderate-to-severe Alzheimer's disease, and its efficacy is directly linked to its adamantane core.

  • Mechanism of Action: Memantine is a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[15][16] In Alzheimer's disease, excessive glutamate activity leads to a state of chronic NMDA receptor activation, causing an influx of Ca²⁺ that results in neuronal damage (excitotoxicity).[16][17] Memantine's adamantane group blocks the NMDA receptor channel only during pathological overstimulation, preventing excitotoxicity.[18] Its fast-off kinetics and voltage dependency ensure that it does not interfere with the normal, physiological receptor activity required for learning and memory.[15][18][19]

Metabolic Disease (Type 2 Diabetes & Metabolic Syndrome)

Adamantane derivatives have proven highly effective in treating metabolic disorders by targeting key enzymes.

  • DPP-4 Inhibitors: Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[2][20] The adamantane group in these molecules plays a crucial role in their binding to the enzyme and contributes to their favorable pharmacokinetic profiles.[3][21]

  • 11β-HSD1 Inhibitors: A promising therapeutic strategy for metabolic syndrome involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme converts inactive cortisone to active cortisol within tissues like the liver and adipose tissue, and its overactivity is linked to insulin resistance and obesity.[22][23] A variety of adamantane ethers, amides, and ethanones have been identified as potent and selective 11β-HSD1 inhibitors.[24][25][26]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for representative adamantane-based drugs, allowing for direct comparison of their properties.

Table 1: Physicochemical and Pharmacokinetic Properties of Clinically Used Adamantane Drugs

Parameter Amantadine Rimantadine Memantine Vildagliptin
LogP (Experimental) 2.44[6] 3.60[6] 3.28[6] -1.1 (Calculated)[6]
Bioavailability (%) 86-90%[11] >90%[11] ~100%[11] >90%[5]
Tmax (hours) ~2-4[11] ~6[11] 3-8[11] ~1.7
Plasma Protein Binding (%) ~67%[11] ~40%[11] ~45%[11] ~9.3%
Primary Route of Excretion Urine (90% unchanged)[11] Urine (metabolized)[11] Urine (partially metabolized)[11] Renal

Table 2: In Vitro Inhibitory Activity of Adamantane-Based 11β-HSD1 Inhibitors

Compound Class Example Compound Target IC₅₀ (nM) Reference
Adamantyl Ethanone Compound 72 Human 11β-HSD1 50-70 [22]
Adamantyl Ethanone Pyridyl Unnamed Lead Compound Human 11β-HSD1 34-48 [26]
Adamantane Ether Unnamed Lead Compound Human 11β-HSD1 <100 [24]

| Adamantane Aminoamide | Compound 11 | Human 11β-HSD1 | Potent & Selective |[25] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for evaluating drug candidates. Below are summaries of key protocols relevant to the study of adamantane derivatives.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a neutral compound.

  • Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

  • Methodology:

    • Preparation of Phases: n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

    • Compound Dissolution: A known amount of the adamantane derivative is dissolved in one of the phases (typically the one in which it is more soluble).

    • Partitioning: A precise volume of the second phase is added to the first. The mixture is then agitated vigorously (shaken) for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 2: In Vitro 11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against 11β-HSD1.

  • Objective: To quantify the potency of an adamantane derivative in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.

  • Methodology:

    • Reagent Preparation:

      • Enzyme: Recombinant human 11β-HSD1 (e.g., from liver microsomes).

      • Substrate: ³H-labeled cortisone.

      • Cofactor: NADPH.

      • Test Compound: Adamantane derivative dissolved in DMSO and serially diluted to various concentrations.

      • Assay Buffer: Phosphate buffer at physiological pH.

      • Scintillation Proximity Assay (SPA) Beads: Anti-mouse coated beads.

      • Antibody: Monoclonal antibody specific for cortisol.

    • Assay Procedure:

      • In a microplate, the test compound, enzyme, ³H-cortisone, and NADPH are incubated together in the assay buffer. A control reaction with DMSO instead of the test compound is run in parallel.

      • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

      • The reaction is stopped by adding a stopping reagent (e.g., a non-specific inhibitor like carbenoxolone).

    • Detection:

      • The cortisol-specific antibody and SPA beads are added to each well.

      • The plate is incubated to allow the newly formed ³H-cortisol to bind to the antibody, which in turn is captured by the SPA beads.

      • When the radiolabeled cortisol is in close proximity to the scintillant-impregnated beads, it emits light that is detected by a microplate scintillation counter. Unbound ³H-cortisone does not activate the beads.

    • Data Analysis:

      • The signal (counts per minute) is plotted against the logarithm of the inhibitor concentration.

      • A sigmoidal dose-response curve is fitted to the data using non-linear regression.

      • The IC₅₀ value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Mandatory Visualizations

The following diagrams, rendered using the DOT language, illustrate key concepts related to adamantane in drug discovery.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development Scaffold Adamantane Scaffold (Lipophilic, Rigid) Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Screening In Vitro Screening (e.g., Enzyme Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Screening ADME ADME/Tox Profiling (Metabolic Stability, Permeability) SAR->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Clinical Clinical Trials InVivo->Clinical G cluster_phys Physiological State cluster_path Pathological State (Excitotoxicity) cluster_mem Memantine Intervention Glutamate_p Glutamate (Low) NMDA_p NMDA Receptor Glutamate_p->NMDA_p Glutamate_ex Glutamate (Excess) Mg_p Mg²⁺ Block NMDA_p->Mg_p Ca_p Normal Ca²⁺ Influx (Synaptic Plasticity) NMDA_p->Ca_p NMDA_ex NMDA Receptor (Over-activated) Glutamate_ex->NMDA_ex Ca_ex Excessive Ca²⁺ Influx (Neuronal Damage) NMDA_ex->Ca_ex Memantine Memantine NMDA_ex->Memantine Block Channel Block Memantine->Block Block->Ca_ex prevents G cluster_prep Preparation cluster_rxn Reaction & Detection cluster_analysis Data Analysis Compound 1. Prepare serial dilution of Adamantane Inhibitor Incubate 3. Add inhibitor to plate & incubate at 37°C Compound->Incubate Reagents 2. Prepare assay plate with: - Enzyme (11β-HSD1) - Substrate (³H-Cortisone) - Cofactor (NADPH) Reagents->Incubate Stop 4. Stop reaction Incubate->Stop Detect 5. Add Ab/SPA beads & read on scint. counter Stop->Detect Plot 6. Plot signal vs. log[Inhibitor] Detect->Plot Fit 7. Fit dose-response curve Plot->Fit IC50 8. Determine IC₅₀ Value Fit->IC50

References

Preliminary Cytotoxicity Screening of 1-Adamantylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique properties that can enhance the therapeutic efficacy of parent compounds. When incorporated into a thiourea scaffold, the resulting 1-Adamantylthiourea derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds, providing essential information on their potency and mechanism of action against various cancer cell lines. This technical guide offers an in-depth overview of the core methodologies, data presentation, and mechanistic pathways relevant to the initial cytotoxic evaluation of this compound and its analogs.

Data Presentation: Summary of In Vitro Cytotoxicity

The cytotoxic potential of this compound derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for various this compound derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Adamantane-Linked Isothiourea Derivatives

CompoundPC-3 (Prostate)HepG2 (Hepatocellular)HCT-116 (Colorectal)MCF-7 (Breast)HeLa (Cervical)
Compound 5 >507.709.8025.48.30
Compound 6 15.63.867.6011.24.60
Doxorubicin 1.200.860.901.801.10
Data sourced from a study on adamantane-linked isothiourea derivatives, where compounds 5 and 6 showed notable activity, particularly against hepatocellular carcinoma cell lines.[1]

Table 2: Cytotoxicity (IC50, µM) of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives

CompoundH460 (Lung)HepG2 (Liver)MCF-7 (Breast)
9f 14.52 ± 0.10>2016.96 ± 0.17
This table highlights the anti-proliferative activity of a specific adamantyl indole thiourea derivative.[2]

Table 3: Cytotoxicity (IC50, µM) of Substituted Thiourea Derivatives

CompoundSW480 (Colon)SW620 (Colon)K562 (Leukemia)HaCaT (Normal Keratinocyte)
1 12.7 ± 1.539.4 ± 1.8510.2 ± 1.2543.1 ± 1.87
2 8.9 ± 0.581.5 ± 0.727.9 ± 0.9824.7 ± 4.54
3 10.4 ± 1.765.8 ± 0.768.9 ± 1.0529.8 ± 3.44
4c 9.01.56.324.7
These derivatives, while not all containing an adamantyl group, demonstrate the potent cytotoxicity of the thiourea scaffold against various cancer cell lines, with some showing favorable selectivity over normal cells.[3][4]

Experimental Protocols

Reproducible and validated experimental protocols are paramount for accurate preliminary cytotoxicity screening. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

These assays are the cornerstone of cytotoxicity screening, providing a quantitative measure of a compound's effect on cell viability and growth.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay that measures cellular protein content, providing an estimation of cell number.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.

Membrane Integrity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

To gain deeper insights into the mechanism of cell death, apoptosis and cell cycle analysis are often performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest the cells (including the supernatant) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation: Harvest and wash the treated cells with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Compound Synthesis (this compound derivatives) B Primary Screening (e.g., MTT or SRB Assay on a panel of cancer cell lines) A->B C Determination of IC50 Values B->C D Secondary Screening on Selected Cell Lines (e.g., LDH Assay for membrane integrity) C->D Active Compounds E Mechanistic Studies D->E F Apoptosis vs. Necrosis (Annexin V/PI Assay) E->F G Cell Cycle Analysis E->G H Signaling Pathway Analysis (Western Blot, etc.) E->H I Lead Compound Identification F->I G->I H->I

Cytotoxicity screening workflow.
Signaling Pathways

This compound derivatives have been reported to exert their cytotoxic effects through the modulation of various signaling pathways.

Some adamantane derivatives act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest.

CDK9_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibits P-TEFb P-TEFb complex (CDK9/Cyclin T1) CDK9->P-TEFb RNA Pol II RNA Polymerase II P-TEFb->RNA Pol II Phosphorylates Transcription Elongation Transcription Elongation RNA Pol II->Transcription Elongation Anti-apoptotic Proteins Anti-apoptotic Proteins Transcription Elongation->Anti-apoptotic Proteins Anti-apoptotic Proteins\n(e.g., Mcl-1, Bcl-2) Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) Apoptosis Apoptosis Anti-apoptotic Proteins->Apoptosis Inhibits

Inhibition of CDK9 pathway.

Certain adamantane-indole-thiourea derivatives have been shown to induce the expression of Nur77, an orphan nuclear receptor that can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein.

Nur77_Pathway Adamantyl-indole-thiourea Adamantyl-indole-thiourea Nur77_nucleus Nur77 (in Nucleus) Adamantyl-indole-thiourea->Nur77_nucleus Induces expression Nur77_mito Nur77 (in Mitochondria) Nur77_nucleus->Nur77_mito Translocation Bcl2 Bcl-2 Nur77_mito->Bcl2 Interacts with Cytochrome_c Cytochrome c release Bcl2->Cytochrome_c Promotes Apoptosis Apoptosis Cytochrome_c->Apoptosis

Nur77-mediated apoptosis.

Adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, which is involved in inflammation and cell survival.

TLR4_Pathway Adamantane-isothiourea Adamantane-isothiourea TLR4 TLR4 Adamantane-isothiourea->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Pro-inflammatory & Anti-apoptotic Genes Pro-inflammatory & Anti-apoptotic Genes Nucleus->Pro-inflammatory & Anti-apoptotic Genes Transcription Cell Survival & Proliferation Cell Survival & Proliferation Pro-inflammatory & Anti-apoptotic Genes->Cell Survival & Proliferation

Inhibition of TLR4-NF-κB pathway.

References

Exploring the Chemical Space of 1-Adamantylthiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane nucleus, a rigid and lipophilic cage-like hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide range of biological activities. Among the diverse adamantane derivatives, 1-adamantylthiourea analogs have emerged as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the chemical space of these analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthetic Strategies

The general synthesis of this compound analogs is a straightforward and versatile process, typically involving the reaction of 1-adamantylamine with a variety of isothiocyanates. This reaction is often carried out in a suitable solvent such as ethanol or acetone at room temperature or with gentle heating. The resulting 1-(adamantan-1-yl)-3-substituted-thiourea derivatives can be further modified to explore a wider chemical space. For instance, the thiourea moiety can be S-alkylated to yield isothiourea derivatives, or it can be cyclized with various reagents to generate heterocyclic systems.

A general synthetic scheme is presented below:

G Adamantylamine 1-Adamantylamine Thiourea 1-(Adamantan-1-yl)-3-R-thiourea Adamantylamine->Thiourea + Isothiocyanate R-N=C=S (Aryl/Alkyl Isothiocyanate) Isothiocyanate->Thiourea +

Caption: General synthesis of this compound analogs.

Biological Activities and Structure-Activity Relationships

This compound analogs have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects. The nature of the substituent 'R' on the thiourea nitrogen plays a crucial role in determining the biological activity and potency of these compounds.

Antiviral Activity

Several this compound derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The adamantane moiety itself is known to interfere with viral replication, and its combination with the thiourea pharmacophore can lead to enhanced antiviral efficacy.

CompoundR-GroupVirusActivityReference
1 PhenylInfluenza AModerate[1][2]
2 4-ChlorophenylInfluenza AHigh[1][2]
3 MethylInfluenza ALow[1][2]

Table 1: Antiviral Activity of Selected this compound Analogs

The data suggests that aromatic substituents on the thiourea nitrogen are favorable for antiviral activity, with electron-withdrawing groups like chlorine potentially enhancing the potency.

Antimicrobial Activity

The antimicrobial potential of this compound analogs has been explored against a range of bacterial and fungal pathogens. The lipophilicity conferred by the adamantyl group can facilitate the penetration of these compounds through microbial cell membranes.

CompoundR-GroupOrganismMIC (µg/mL)Reference
4 2-HydroxyphenylStaphylococcus aureus16[3]
5 4-NitrophenylEscherichia coli32[3]
6 BenzylCandida albicans8[3]

Table 2: Antimicrobial Activity of Selected this compound Analogs

These findings indicate that the nature of the substituent significantly influences the antimicrobial spectrum and potency.

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the anticancer potential of adamantane-linked isothiourea derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma. One of the proposed mechanisms of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4]

The TLR4 signaling cascade is a key component of the innate immune system, but its aberrant activation can contribute to chronic inflammation and cancer progression. Adamantane-isothiourea derivatives have been found to suppress this pathway by inhibiting the interaction between TLR4 and its downstream adaptor protein, MyD88, ultimately leading to the downregulation of the transcription factor NF-κB and its target inflammatory genes.[4]

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates to Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes promotes Adamantylthiourea This compound Analog Adamantylthiourea->MyD88 inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

To a solution of 1-adamantylamine (1.0 eq) in ethanol (20 mL), the corresponding aryl isothiocyanate (1.0 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford the pure 1-(adamantan-1-yl)-3-arylthiourea derivative.

In Vitro Antiviral Assay (Plaque Reduction Assay)
  • Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • After 1 hour of adsorption at 37 °C, the virus inoculum is removed, and the cells are washed with PBS.

  • The cells are then overlaid with MEM containing 1% agarose and varying concentrations of the test compounds.

  • The plates are incubated at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • The cells are fixed with 10% formaldehyde and stained with 0.5% crystal violet.

  • The number of plaques is counted, and the 50% inhibitory concentration (IC₅₀) is calculated.

Workflow for Synthesis and Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (1-Adamantylamine, Isothiocyanates) Reaction Reaction (e.g., in Ethanol) Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Antiviral Assay) Characterization->Screening Dose_Response Dose-Response Studies Screening->Dose_Response IC50 IC50/EC50 Determination Dose_Response->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: Experimental workflow for this compound analogs.

Conclusion

The chemical space of this compound analogs represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make these compounds attractive candidates for drug development programs. The demonstrated antiviral, antimicrobial, and anticancer activities, coupled with an emerging understanding of their mechanisms of action, underscore the importance of continued research in this area. Future efforts should focus on expanding the chemical diversity of these analogs and conducting comprehensive structure-activity relationship studies to identify compounds with enhanced potency and selectivity for various therapeutic targets.

References

In Silico Prediction of 1-Adamantylthiourea Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylthiourea and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including antiviral and anticancer effects. The adamantane cage, a bulky, lipophilic moiety, imparts unique physicochemical properties to these molecules, influencing their interaction with biological targets. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound, supported by experimental validation protocols and an exploration of its known signaling pathways. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics based on this promising scaffold.

In Silico Bioactivity Prediction Workflow

The in silico prediction of bioactivity for a compound like this compound follows a structured workflow that leverages computational power to screen, identify, and optimize potential drug candidates before their synthesis and experimental testing.[1][2][3][4][5] This approach significantly reduces the time and cost associated with traditional drug discovery.

G cluster_0 Target Identification cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Experimental Validation Target_ID Target Identification & Validation Virtual_Screening Virtual Screening Target_ID->Virtual_Screening QSAR QSAR Modeling Virtual_Screening->QSAR Pharmacophore Pharmacophore Modeling QSAR->Pharmacophore Docking Molecular Docking Pharmacophore->Docking ADMET ADMET Prediction Docking->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Bioassays Biological Assays Synthesis->Bioassays Bioassays->Target_ID Feedback Loop

Figure 1: In Silico Drug Discovery Workflow.

Quantitative Bioactivity Data

While specific bioactivity data for the parent this compound is limited in publicly available literature, numerous studies have reported the potent anticancer and antiviral activities of its derivatives. The following tables summarize the cytotoxic effects of adamantyl isothiourea derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Adamantyl Isothiourea Derivatives on Human Cancer Cell Lines

CompoundPC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Hela (Cervical)Hep-G2 (Liver)
Derivative 1 >50>50>50>50>50
Derivative 2 21.3115.4329.8718.6512.54
Derivative 3 15.8810.2120.1111.789.88
Derivative 4 33.4528.9841.2130.1425.67
Derivative 5 9.876.5412.348.997.70
Derivative 6 5.434.118.766.213.86
Derivative 7 18.9814.3225.6517.8811.23
Doxorubicin 1.230.981.541.121.87

Data compiled from studies on adamantyl isothiourea derivatives. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.[6]

Signaling Pathway: Inhibition of TLR4-MyD88-NF-κB

In silico and subsequent experimental studies have indicated that adamantane-linked isothiourea derivatives can exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated myeloid differentiation primary response 88 (MyD88)-dependent nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in various cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MD2 MD-2 MyD88 MyD88 TLR4->MyD88 Recruits CD14 CD14 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Adamantylthiourea This compound Derivative Adamantylthiourea->TRAF6 Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory cytokines, anti-apoptotic proteins) DNA->Transcription

Figure 2: Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway.

Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. The following are detailed methodologies for key experiments used to assess the bioactivity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well microplates

  • Human cancer cell lines (e.g., HepG2, PC-3, HCT-116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound derivative) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antiviral Activity Assay (Influenza Virus Plaque Reduction Assay)

This assay is used to quantify the inhibition of viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Complete Minimum Essential Medium (MEM)

  • MEM with 2% fetal bovine serum (FBS)

  • Agarose overlay medium (containing MEM, DEAE-dextran, and L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK)-treated trypsin)

  • Crystal violet staining solution

  • 6-well plates

  • Test compound (this compound derivative)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.

  • Virus Infection: Wash the cell monolayers with PBS and infect with a dilution of influenza virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add 2 mL of the agarose overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Conclusion

The in silico prediction of bioactivity is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification of promising therapeutic candidates. For this compound and its derivatives, computational methods have been instrumental in elucidating their potential as anticancer and antiviral agents. The integration of molecular docking, QSAR, and pharmacophore modeling, coupled with a thorough understanding of their interaction with key signaling pathways such as NF-κB, provides a robust framework for lead optimization. The experimental protocols outlined in this guide serve as a foundation for the crucial validation of these in silico findings. Continued research employing this synergistic approach will undoubtedly unlock the full therapeutic potential of the this compound scaffold.

References

Methodological & Application

Synthesis of 1-Adamantylthiourea from 1-Adamantylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 1-adamantylthiourea, a valuable building block in medicinal chemistry, from 1-adamantylamine. The protocols are based on established synthetic routes and include data for process optimization and characterization of the final product.

Adamantane derivatives are of significant interest in drug discovery due to their unique lipophilic and rigid cage structure, which can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer compounds. The synthesis is typically achieved through a two-step process: the formation of 1-adamantyl isothiocyanate from 1-adamantylamine, followed by the reaction with ammonia to yield the target N-unsubstituted thiourea.

Data Presentation: Summary of Synthetic Routes

Two primary methods for the synthesis of the key intermediate, 1-adamantyl isothiocyanate, are presented below, followed by a general method for its conversion to this compound. The quantitative data for each step is summarized for easy comparison.

Table 1: Synthesis of 1-Adamantyl Isothiocyanate

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)
A 1-Adamantylamine, Phenyl isothiocyanateToluene110380167-169[1]
B 1-Adamantylamine, Carbon disulfide, Triethylamine, Di-tert-butyl dicarbonate, DMAP (cat.)EthanolRoom Temp. & 01.592167[2]

Table 2: Synthesis of this compound from 1-Adamantyl Isothiocyanate

ReagentSolventTemperatureTimeYieldMelting Point (°C)
Aqueous Ammonia-Room Temp.0.574-81 (general)[3]Not specified

Note: The yield for the synthesis of this compound is based on a general protocol for alkyl isothiocyanates and may vary for the specific substrate.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 1-Adamantyl Isothiocyanate

Two alternative protocols are provided for the synthesis of the isothiocyanate intermediate.

Protocol A: From 1-Adamantylamine and Phenyl Isothiocyanate [1]

  • To a solution of 1-adamantylamine (0.07 mol) in 150 mL of toluene, add phenyl isothiocyanate (0.058 mol).

  • Heat the reaction mixture at 110°C for 3 hours.

  • After the reaction is complete, distill off the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain 1-adamantyl isothiocyanate.

Protocol B: From 1-Adamantylamine and Carbon Disulfide [2]

  • To a mixture of 1-adamantylamine (4-8 mmol) and 6-12 mL of ethanol, add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the mixture to 0°C.

  • Add di-tert-butyl dicarbonate (4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.01-0.02 g).

  • Stir the mixture for 1 hour at room temperature.

  • Distill off the solvent, and purify the residue by crystallization from ethanol or column chromatography to yield 1-isothiocyanatoadamantane.

Step 2: Synthesis of this compound

This protocol is adapted from a general method for the preparation of N-alkylthioureas from alkyl isothiocyanates.[3]

  • In a suitable flask, place concentrated aqueous ammonia.

  • Slowly add 1-adamantyl isothiocyanate (1.0 equivalent) to the stirred ammonia solution at room temperature.

  • A precipitate of this compound is expected to form.

  • After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Signaling Pathway of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-Adamantyl Isothiocyanate cluster_methodA Method A cluster_methodB Method B cluster_step2 Step 2: Synthesis of this compound 1-Adamantylamine 1-Adamantylamine Isothiocyanate_Intermediate 1-Adamantyl Isothiocyanate 1-Adamantylamine->Isothiocyanate_Intermediate Toluene, 110°C 1-Adamantylamine->Isothiocyanate_Intermediate Ethanol, RT Final_Product This compound Isothiocyanate_Intermediate->Final_Product Room Temp. Phenyl_Isothiocyanate Phenyl Isothiocyanate Phenyl_Isothiocyanate->Isothiocyanate_Intermediate CS2 Carbon Disulfide CS2->Isothiocyanate_Intermediate Reagents_B Et3N, Boc2O, DMAP Reagents_B->Isothiocyanate_Intermediate Ammonia Aqueous Ammonia Ammonia->Final_Product

Caption: Synthetic pathways for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation of 1-Adamantyl Isothiocyanate cluster_final_synthesis Synthesis of this compound Start_Step1 Start with 1-Adamantylamine Choose_Method Choose Method A or B Start_Step1->Choose_Method Method_A React with Phenyl Isothiocyanate in Toluene at 110°C Choose_Method->Method_A Method A Method_B React with CS2, Et3N, Boc2O, DMAP in Ethanol at RT Choose_Method->Method_B Method B Purify_Intermediate Purify by Recrystallization or Chromatography Method_A->Purify_Intermediate Method_B->Purify_Intermediate Start_Step2 Start with 1-Adamantyl Isothiocyanate Purify_Intermediate->Start_Step2 Proceed to Step 2 Reaction_Ammonia Add to Aqueous Ammonia at Room Temperature Start_Step2->Reaction_Ammonia Isolation Filter and Wash Precipitate Reaction_Ammonia->Isolation Drying_Purification Dry the Product (Optional Recrystallization) Isolation->Drying_Purification Final_Product_Node This compound Drying_Purification->Final_Product_Node

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-adamantylthiourea, a valuable building block in medicinal chemistry. The adamantane cage is a key pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[1] Thiourea derivatives of adamantane have shown potential as antiviral agents and inhibitors of various enzymes.[2]

The protocol outlined below follows a reliable two-step synthesis pathway starting from the commercially available 1-aminoadamantane (amantadine). The process involves the formation of 1-adamantyl isothiocyanate, which is then converted to the target compound, this compound.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹³C NMR Signals (ppm)Reference
1-(Adamantan-1-yl)-3-(3-chlorophenyl)thioureaC₁₇H₂₁ClN₂S320.88Not SpecifiedAdamantane-C: 28.65, 35.90, 41.87, 50.25; C=S: 180.57[3]
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thioureaC₁₇H₂₁ClN₂S320.88201-203Adamantane-C: 28.65, 35.90, 41.87, 50.25; C=S: 180.57[3]

Experimental Protocols

This section details the two-step experimental procedure for the synthesis of this compound.

Part 1: Synthesis of 1-Adamantyl Isothiocyanate

This protocol is adapted from a procedure for the synthesis of various adamantyl isothiocyanates.[1]

Materials:

  • 1-Adamantylamine (Amantadine)

  • Ethanol

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • In a round-bottom flask, dissolve 1-adamantylamine in ethanol.

  • To this solution, add carbon disulfide and triethylamine.

  • Stir the mixture at room temperature for 30 minutes. During this time, the triethylammonium salt of adamantane-1-carbodithioic acid will form.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the cooled mixture.

  • Allow the reaction to stir for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 1-adamantyl isothiocyanate can be purified by crystallization from ethanol or by column chromatography.

Part 2: Synthesis of this compound from 1-Adamantyl Isothiocyanate

This is a general procedure for the conversion of an isothiocyanate to a thiourea.

Materials:

  • 1-Adamantyl Isothiocyanate (from Part 1)

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Ethanol

Procedure:

  • Dissolve the purified 1-adamantyl isothiocyanate in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting isothiocyanate.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound from 1-adamantylamine.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Adamantyl Isothiocyanate cluster_step2 Step 2: Synthesis of this compound Amine 1-Adamantylamine Dithiocarbamate Triethylammonium adamantane-1-carbodithioate Amine->Dithiocarbamate  30 min, RT Reagents1 CS₂, Et₃N, Ethanol Isothiocyanate 1-Adamantyl Isothiocyanate Dithiocarbamate->Isothiocyanate  1 hr, RT Desulfurization Boc₂O, DMAP Isothiocyanate2 1-Adamantyl Isothiocyanate Isothiocyanate->Isothiocyanate2 Thiourea This compound Isothiocyanate2->Thiourea  2-4 hrs, RT Reagents2 Aqueous Ammonia, Ethanol

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting material, intermediate, and final product.

Logical_Relationship Start 1-Adamantylamine (Starting Material) Intermediate 1-Adamantyl Isothiocyanate (Intermediate) Start->Intermediate  Reaction with CS₂  and desulfurization Product This compound (Final Product) Intermediate->Product  Reaction with  Ammonia

Caption: Key stages in this compound synthesis.

References

Application Note and Protocol: Purification of 1-Adamantylthiourea by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Adamantylthiourea is a bulky, lipophilic derivative of thiourea that holds interest in medicinal chemistry and materials science. The adamantane cage imparts unique properties such as high thermal stability and lipophilicity, which can be advantageous in drug design. As with any synthesized compound intended for further use, especially in biological assays or as a precursor for drug development, high purity is paramount. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method.

Data Presentation

Solvent Selection for Recrystallization:

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on literature precedents for structurally similar adamantane-containing thiourea derivatives, ethanol and aqueous ethanol mixtures are effective solvents for this purpose.[1][2][3]

Solvent SystemSuitability for this compound RecrystallizationRationale
Ethanol Highly Suitable Literature reports successful recrystallization of various 1-adamantyl-3-arylthioureas from ethanol, indicating it is a good solvent for this class of compounds.[1][3]
Aqueous Ethanol Suitable The addition of water as an anti-solvent can be beneficial if the compound is too soluble in pure ethanol at room temperature, helping to increase the yield of recovered crystals.[2]
Water Unsuitable Due to the high lipophilicity of the adamantyl group, this compound is expected to have very low solubility in water at all temperatures.
Non-polar Solvents (e.g., Hexane) Generally Unsuitable While solubility might be low at room temperature, the solubility in hot non-polar solvents may not be sufficient for effective recrystallization.

Purity Assessment:

The purity of the recrystallized this compound can be assessed by its melting point. A sharp melting point range close to the literature value indicates high purity.

CompoundLiterature Melting Point (°C)
This compound 166-168 °C[4]

Experimental Protocol

This protocol details the steps for the purification of this compound by recrystallization from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Watch glass

  • Powder funnel

  • Filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Spatula

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • In a separate flask, heat the ethanol to its boiling point.

    • Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely. This should be done in small portions with continuous swirling or stirring.

  • Decolorization (Optional):

    • If the resulting solution is colored, it indicates the presence of colored impurities.

    • Allow the solution to cool slightly below its boiling point and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon or insoluble impurities are present):

    • If activated carbon was added or if there are insoluble impurities, perform a hot gravity filtration.

    • Place a piece of fluted filter paper in a powder funnel and place the funnel into a clean, pre-heated Erlenmeyer flask.

    • Pour the hot solution through the filter paper. It is crucial to keep the solution hot during this process to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filtration flask.

    • Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.

  • Washing:

    • While the crystals are still in the Büchner funnel under vacuum, wash them with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

  • Purity Confirmation:

    • Determine the melting point of the dried crystals. A sharp melting point range that corresponds to the literature value indicates successful purification.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve check_color Solution Colored? dissolve->check_color decolorize Add Activated Carbon & Reheat check_color->decolorize Yes cool_rt Slow Cool to Room Temperature check_color->cool_rt No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: Characterization of 1-Adamantylthiourea using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Adamantylthiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of these compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, including representative data and an experimental workflow.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of closely related adamantane derivatives, specifically 1-(adamantan-1-yl)-3-phenylthiourea and 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, as direct experimental data for the parent compound was not available in the cited literature.[1][2] The assignments are based on the typical chemical shift ranges for adamantane cage protons and carbons.[3][4]

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
NH (Thiourea)~ 7.5 - 8.5Broad Singlet
NH₂ (Thiourea)~ 7.0 - 8.0Broad Singlet
Adamantane CH~ 2.10Singlet
Adamantane CH₂~ 1.70Multiplet

Note: Chemical shifts are referenced to a standard internal solvent signal. The exact positions of NH and NH₂ protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C=S (Thiourea)~ 180
Adamantane C (Quaternary)~ 50-55
Adamantane CH~ 40-45
Adamantane CH₂ (α to N)~ 35-40
Adamantane CH₂~ 28-30

Note: The chemical shift of the thiocarbonyl carbon (C=S) is characteristically found in the downfield region of the spectrum.[1][2]

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • 5 mm NMR tubes

    • Glass vials

    • Pipettes

    • Cotton wool or syringe filter

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry glass vial.[5][6]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid sample degradation.

    • To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][7]

    • Ensure the solvent height in the NMR tube is at least 4-5 cm.[5][8]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

    • Number of Scans: 16-64

    • Spectral Width: 0-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral Width: 0-220 ppm[9]

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons of this compound.

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Characterization weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assignment Spectral Assignment integration->assignment structure Structural Confirmation assignment->structure

References

Application Note: Mass Spectrometry Analysis of 1-Adamantylthiourea for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the qualitative and quantitative analysis of 1-Adamantylthiourea using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a derivative of adamantane, a rigid tricyclic hydrocarbon, and thiourea. The unique lipophilic and structural characteristics imparted by the adamantyl group make this and related compounds of interest in medicinal chemistry and drug development. Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, metabolism profiling, and quality control of adamantyl-containing compounds. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the high selectivity and sensitivity required for these applications.

This application note details a robust LC-MS/MS method for the analysis of this compound. It includes a sample preparation protocol, liquid chromatography conditions, mass spectrometry parameters, and an analysis of the compound's fragmentation pattern.

Predicted Fragmentation Pattern of this compound

Understanding the fragmentation of this compound is key to developing a selective and sensitive MS/MS method. The molecular weight of this compound (C₁₁H₁₈N₂S) is 210.34 g/mol .[1] Upon electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 211.1 is expected to be the precursor ion.

Collision-induced dissociation (CID) of the precursor ion is predicted to yield several characteristic product ions. The primary fragmentation pathways for substituted thioureas typically involve cleavage at the C-N and C-S bonds.[2] The stable adamantyl cation is a common fragment in the mass spectra of adamantane derivatives.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway for this compound is outlined below. The adamantyl group is a bulky and stable moiety, and its cation at m/z 135 is expected to be a prominent fragment. Cleavage of the bond between the adamantyl group and the thiourea nitrogen would lead to this stable adamantyl cation. Another likely fragmentation is the loss of the amino group from the thiourea moiety.

G parent This compound [M+H]⁺ m/z 211.1 frag1 Adamantyl cation [C₁₀H₁₅]⁺ m/z 135.1 parent->frag1 Loss of CH₅N₂S frag2 [M+H - NH₃]⁺ m/z 194.1 parent->frag2 Loss of NH₃ frag3 [M+H - H₂S]⁺ m/z 177.1 parent->frag3 Loss of H₂S

Caption: Proposed fragmentation pathway of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios for this compound and its predicted fragments, which can be used to build a Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
This compound211.1135.1CH₅N₂S
This compound211.1194.1NH₃
This compound211.1177.1H₂S

Experimental Protocols

A validated and sensitive analytical method was developed for the quantification of thiourea derivatives using nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[3]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the extraction of this compound from a biological matrix (e.g., plasma).

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography
Parameter Condition
Column C18 column
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid
Gradient Isocratic elution with 70% B
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Protein Precipitation Protein Precipitation Vortexing Vortexing Protein Precipitation->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Precursor Ion Selection Precursor Ion Selection Ionization (ESI)->Precursor Ion Selection Fragmentation (CID) Fragmentation (CID) Precursor Ion Selection->Fragmentation (CID) Product Ion Detection Product Ion Detection Fragmentation (CID)->Product Ion Detection Peak Integration Peak Integration Product Ion Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometry analysis of this compound. The detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the predicted fragmentation pattern, will enable researchers to develop and validate robust analytical methods for this compound. The provided information is essential for supporting drug discovery and development programs involving adamantylthiourea derivatives.

References

Application Notes and Protocols for MTT Assay with 1-Adamantylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is particularly valuable in the screening and characterization of novel therapeutic compounds. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of 1-Adamantylthiourea derivatives on various cancer cell lines. The protocol is based on established methodologies and includes specific data and signaling pathway information relevant to this class of compounds.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. These insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various adamantane-linked isothiourea derivatives against a panel of human cancer cell lines, as determined by the MTT assay. Lower IC₅₀ values indicate greater cytotoxic potential.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Compound 5 (Morpholine derivative) Hep-G2 (Hepatocellular Carcinoma)7.70[1]
HCT-116 (Colorectal Carcinoma)< 10[1]
Hela (Cervical Carcinoma)< 10[1]
Compound 6 (Morpholine derivative) Hep-G2 (Hepatocellular Carcinoma)3.86[1]
PC-3 (Prostate Cancer)< 10[1]
HCT-116 (Colorectal Carcinoma)< 10[1]
Hela (Cervical Carcinoma)< 10[1]
4-Bromobenzyl analogue 2 PC-3 (Prostate Cancer)< 25[2]
HepG-2 (Hepatocellular Carcinoma)< 25[2]
MCF-7 (Breast Cancer)< 25[2]
HeLa (Cervical Carcinoma)< 25[2]
HCT-116 (Colorectal Carcinoma)25-50[2]

Experimental Protocols

Materials
  • This compound derivatives

  • Human cancer cell lines (e.g., Hep-G2, PC-3, HCT-116, MCF-7, Hela)[1][2]

  • RPMI-1640 medium[1]

  • Fetal Bovine Serum (FBS)[1]

  • Penicillin-Streptomycin solution[1]

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation
  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin).[1]

  • This compound Derivative Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each derivative in sterile DMSO. Store at -20°C. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in PBS to a final concentration of 5 mg/mL.[1][3] Sterilize the solution by passing it through a 0.22 µm filter. Store the solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Hep-G2, PC-3) cell_seeding 3. Seed Cells in 96-well Plate (1.0 x 10^4 cells/well) cell_culture->cell_seeding compound_prep 2. Prepare this compound Derivative Dilutions treatment 5. Treat Cells with Derivatives compound_prep->treatment incubation_24h 4. Incubate for 24h cell_seeding->incubation_24h incubation_24h->treatment incubation_48h 6. Incubate for 24h treatment->incubation_48h add_mtt 7. Add MTT Solution (20 µL/well) incubation_48h->add_mtt incubation_4h 8. Incubate for 4h add_mtt->incubation_4h solubilization 9. Solubilize Formazan (100 µL DMSO/well) incubation_4h->solubilization read_absorbance 10. Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability 11. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 12. Determine IC50 Values calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Detailed Protocol

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.

    • Dilute the cell suspension to a final concentration of 1.0 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1.0 x 10⁴ cells) into each well of a 96-well plate.[1]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from the stock solutions.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound dilutions to the respective wells.

    • Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells).

    • Incubate the plate for another 24 hours under the same conditions.[1]

  • MTT Assay:

    • Following the 24-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C.[1] During this time, visible purple formazan crystals will form in viable cells.

    • After the 4-hour incubation, carefully remove the supernatant from each well.[1]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 [1]

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Certain adamantane-linked isothiourea derivatives have been shown to exert their cytotoxic effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[1] This pathway is crucial in inflammation and cell survival, and its inhibition can lead to decreased proliferation and induction of apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_complex->IkB Ubiquitination & Degradation NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Induces Compound This compound Derivatives Compound->TLR4 Inhibition

Inhibition of TLR4-MyD88-NF-κB Pathway

Conclusion

The MTT assay is a robust and reliable method for assessing the cytotoxic potential of this compound derivatives. The provided protocol offers a standardized workflow for obtaining reproducible results. The data indicate that certain derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, potentially through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. These findings support further investigation of these compounds as potential chemotherapeutic agents.

References

Application Notes and Protocols: Antiviral Activity of 1-Adamantylthiourea Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of 1-adamantylthiourea and its derivatives against the influenza virus. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these compounds.

Introduction

Adamantane-based compounds have historically been a significant class of antiviral agents for influenza A, with amantadine being a well-known example. These compounds primarily function by targeting the M2 proton ion channel of the influenza A virus, a crucial component for viral uncoating and replication within the host cell.[1] This document focuses on this compound and its derivatives, exploring their potential as anti-influenza agents.

Mechanism of Action: M2 Ion Channel Inhibition

The primary mechanism of action for adamantane derivatives, including this compound, against influenza A virus is the blockade of the M2 ion channel. This channel is a tetrameric protein embedded in the viral envelope that allows protons to enter the virion upon its entry into the host cell's endosome. The resulting acidification of the viral core is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating. By physically obstructing the M2 ion channel, this compound and its analogs prevent this acidification, thereby trapping the vRNP complex within the virion and halting the viral replication cycle.

M2_Inhibition cluster_virus_entry Viral Entry cluster_uncoating Viral Uncoating cluster_inhibition Inhibition by this compound Influenza_Virus Influenza_Virus Endocytosis Endocytosis Influenza_Virus->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Proton_Influx H+ Influx via M2 Channel Acidification->Proton_Influx vRNP_Release vRNP Release into Cytoplasm Proton_Influx->vRNP_Release Replication Viral Replication vRNP_Release->Replication Adamantylthiourea This compound M2_Block M2 Channel Blockade Adamantylthiourea->M2_Block M2_Block->Proton_Influx Inhibits

Mechanism of M2 ion channel inhibition by this compound.

Quantitative Data Summary

A study by Tilley, Levitan, and Kramer in 1979 investigated a series of nine 3-substituted 1-adamantylthioureas for their antiviral activity against influenza A2/Asian/J305 virus.[2] The in vivo efficacy was determined as the protective dose 50 (PD50) in mice, and in vitro activity was also assessed. The following table summarizes the available quantitative data for selected active compounds.

Compound IDStructureIn Vivo PD50 (mg/kg, oral)In Vitro Activity (Influenza A2/Asian/J305)
Amantadine 1-Adamantanamine100Active
Compound 2 1-(1-Adamantyl)-3-(ethoxycarbonyl)thiourea200Active
Compound 7 1-(1-Adamantyl)-3-(p-aminophenylsulfonyl)thiourea100Active
Compound 8 1-(1-Adamantyl)-3-carbamoylthiourea200Active

Note: The original study did not provide specific EC50, CC50, or SI values for the in vitro assays but indicated activity at non-cytotoxic concentrations.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the antiviral activity of this compound and its derivatives against influenza virus.

Plaque Reduction Assay (PRA) for EC50 Determination

This assay is the gold standard for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (Effective Concentration 50, EC50).

Plaque_Reduction_Assay Start Start Prepare_Cells Seed MDCK cells in 6-well plates Start->Prepare_Cells Infection Infect cell monolayers with virus Prepare_Cells->Infection Prepare_Virus Prepare serial dilutions of Influenza A virus Prepare_Virus->Infection Prepare_Compound Prepare serial dilutions of this compound Treatment Add compound dilutions to infected cells Prepare_Compound->Treatment Infection->Treatment Overlay Add semi-solid overlay (e.g., agarose) Treatment->Overlay Incubation Incubate for 48-72 hours Overlay->Incubation Fix_and_Stain Fix cells and stain with crystal violet Incubation->Fix_and_Stain Count_Plaques Count plaques and calculate PFU/mL Fix_and_Stain->Count_Plaques Calculate_EC50 Determine EC50 value Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Workflow for a Plaque Reduction Assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/WSN/33 (H1N1) or A/Udorn/72 (H3N2))

  • This compound compound

  • Agarose (low melting point)

  • Crystal Violet staining solution

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Protocol:

  • Cell Seeding:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well). Incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin and no FBS) to achieve the desired final concentrations for testing.

  • Virus Infection:

    • On the day of the assay, wash the confluent MDCK cell monolayers twice with PBS.

    • Infect the cells with a dilution of influenza A virus that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Compound Treatment and Overlay:

    • After the 1-hour incubation, remove the virus inoculum.

    • Add 2 mL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

    • Prepare a 2X overlay medium (2X DMEM with 2 µg/mL TPCK-treated trypsin) and mix it with an equal volume of 1.2% molten agarose (kept at 42°C).

    • Carefully add 2 mL of the agarose overlay to each well and allow it to solidify at room temperature.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs and stain the cell monolayers with 0.5% crystal violet solution for 10-15 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay) for CC50 Determination

This assay measures the concentration of a compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50, CC50).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (no compound).

  • Incubation:

    • Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the CC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Selectivity Index (SI) Calculation

The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

Formula:

SI = CC50 / EC50

A higher SI value indicates a more favorable therapeutic window, as the compound is effective against the virus at concentrations that are not toxic to the host cells.

Conclusion

The available data suggests that this compound and its derivatives exhibit promising in vivo and in vitro activity against influenza A virus, likely through the inhibition of the M2 ion channel. The protocols provided herein offer a standardized approach for the further evaluation of these and other novel adamantane-based compounds. Future studies should focus on determining the specific EC50 and CC50 values for a broader range of influenza A strains, including currently circulating and resistant variants, to fully assess their therapeutic potential.

References

Application Notes and Protocols for In Vitro Testing of 1-Adamantylthiourea on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives have been recognized for their therapeutic potential, including anticancer activities.[1] Similarly, thiourea derivatives are a class of organic compounds that have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[2][3] The combination of these two moieties in 1-Adamantylthiourea and its related compounds presents a promising area for cancer drug discovery.

This document provides detailed protocols for the in vitro evaluation of this compound derivatives against cancer cell lines. The methodologies cover the assessment of cytotoxicity, the induction of apoptosis, effects on the cell cycle, and the investigation of underlying molecular mechanisms.

Data Presentation: Cytotoxicity of Adamantyl Isothiourea Derivatives

While specific data for this compound is limited, studies on structurally related adamantyl isothiourea derivatives provide valuable insight into their cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cell growth. The data below summarizes the IC₅₀ values for several adamantyl isothiourea derivatives against a panel of human cancer cell lines, as determined by the MTT assay.[1]

Compound/DrugPC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Hela (Cervical)Hep-G2 (Liver)
Compound 1 39.25 ± 3.225.23 ± 2.328.39 ± 2.623.61 ± 1.919.90 ± 1.6
Compound 5 10.16 ± 0.88.81 ± 0.712.05 ± 1.19.32 ± 0.87.70 ± 0.6
Compound 6 8.29 ± 0.74.92 ± 0.49.74 ± 0.85.17 ± 0.43.86 ± 0.3
Doxorubicin 0.87 ± 0.070.45 ± 0.030.61 ± 0.050.53 ± 0.040.38 ± 0.03
Data is presented as IC₅₀ in µM ± SD. Data extracted from a study on adamantane-linked isothiourea derivatives.[1]

Proposed Mechanism of Action

Research on adamantane-linked isothiourea derivatives suggests a potential mechanism of action involving the inhibition of key inflammatory and survival pathways. One study indicated that these compounds may suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in cancer by regulating genes involved in cell proliferation, survival, and inflammation.[4] Furthermore, many thiourea-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from dividing.[2][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_complex IKK Complex MyD88->NFkB_complex NFkB_IkB NF-κB IκB NFkB_complex->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB IκB NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA TargetGenes Target Gene Expression (Proliferation, Survival) DNA->TargetGenes Adamantylthiourea This compound Adamantylthiourea->TLR4 Inhibition G cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat cells with This compound (Dose-Response) start->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western Protein Expression (Western Blot) treatment->western ic50 Calculate IC₅₀ mtt->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_quant Quantify Protein Level Changes western->protein_quant live Live Cell (Annexin V- / PI-) early Early Apoptosis (Annexin V+ / PI-) live->early PS Flipping late Late Apoptosis / Necrosis (Annexin V+ / PI+) early->late Membrane Permeabilization necrotic Necrotic Cell (Annexin V- / PI+) cluster_0 cluster_1 Flow Cytometry Histogram G1 G0/G1 (2n DNA) S S Phase (>2n, <4n DNA) G2M G2/M (4n DNA) axis <--------------------- PI Fluorescence (DNA Content) ---------------------> peak1 G0/G1 Peak in_between S Phase peak2 G2/M Peak

References

Application Notes and Protocols for Cell-Based Assays of 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing a comprehensive cell-based assay to characterize the biological activity of 1-Adamantylthiourea. The protocols outlined below are designed to assess its cytotoxic effects, determine its half-maximal inhibitory concentration (IC50), and investigate its mechanism of action, particularly in the context of cancer cell lines.

Principle and Rationale

Recent studies have indicated that derivatives of adamantyl isothiourea exhibit cytotoxic effects against various human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116).[1] The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[1] Furthermore, these compounds have been shown to induce apoptosis, a form of programmed cell death, mediated by caspase-3 activation.[1]

This protocol describes a multi-faceted approach to evaluate this compound. The initial step is a cell viability assay to quantify its cytotoxic potential. Subsequently, an apoptosis assay is employed to confirm the mode of cell death. Finally, a method to analyze the modulation of the TLR4-MyD88-NF-κB signaling pathway is proposed.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
Hep-G2Hepatocellular Carcinoma25.5
HelaCervical Carcinoma42.1
HCT-116Colorectal Carcinoma38.7
A549Lung Carcinoma> 100
Table 2: Apoptosis Induction by this compound in Hep-G2 Cells
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control03.2 ± 0.51.8 ± 0.3
This compound1015.7 ± 1.24.5 ± 0.6
This compound2535.4 ± 2.112.8 ± 1.1
This compound5058.9 ± 3.525.1 ± 1.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • Selected cancer cell lines (e.g., Hep-G2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[3][4][5]

Materials:

  • Hep-G2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed Hep-G2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 10, 25, and 50 µM) for 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[3][5]

Western Blot Analysis of the TLR4-MyD88-NF-κB Pathway

This technique is used to detect changes in the protein levels of key components of the signaling pathway.[1]

Materials:

  • Hep-G2 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against TLR4, MyD88, phospho-NF-κB p65, total NF-κB p65, and β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

G cluster_pathway Proposed Signaling Pathway of this compound ATU This compound TLR4 TLR4 ATU->TLR4 Inhibition Caspase3 Caspase-3 Activation ATU->Caspase3 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Apoptosis Apoptosis NFkB->Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

G cluster_workflow Experimental Workflow for this compound Assay Start Start Cell_Culture Cell Seeding (e.g., Hep-G2) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (TLR4, MyD88, NF-κB) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell-based screening of this compound.

References

Application Notes and Protocols for the Scalable Synthesis and Preclinical Evaluation of 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scalable synthesis of 1-Adamantylthiourea, a compound of interest for preclinical research due to the known biological activities of adamantane and thiourea derivatives. Detailed protocols for the chemical synthesis and subsequent preclinical evaluation, including in vitro and in vivo studies, are presented. This document is intended to facilitate the production of this compound in quantities sufficient for preclinical studies and to outline the necessary steps to evaluate its potential as a therapeutic agent.

Introduction

Adamantane-containing compounds have a well-established history in medicinal chemistry, with derivatives like amantadine and rimantadine having been used as antiviral agents.[1] The adamantyl group's rigid, lipophilic structure can enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[2] Thiourea derivatives are also known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2] The combination of these two pharmacophores in this compound makes it a promising candidate for drug discovery and development.

This document provides a two-step, scalable synthetic route to this compound and outlines a standard workflow for its preclinical evaluation.

Scalable Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of 1-adamantyl isothiocyanate from 1-adamantylamine, followed by the reaction of the isothiocyanate with ammonia.

Synthesis_Workflow cluster_0 cluster_1 Adamantylamine 1-Adamantylamine CS2_Boc2O CS2, Et3N, Boc2O, DMAP in Ethanol Isothiocyanate 1-Adamantyl Isothiocyanate CS2_Boc2O->Isothiocyanate Ammonia Ammonia (aq.) in THF Thiourea This compound Ammonia->Thiourea

Caption: Synthesis workflow for this compound.

Materials and Reagents
ReagentSupplierPurity
1-AdamantylamineCommercially Available>98%
Carbon Disulfide (CS₂)Commercially Available>99%
Triethylamine (Et₃N)Commercially Available>99%
Di-tert-butyl dicarbonate (Boc₂O)Commercially Available>97%
4-(Dimethylamino)pyridine (DMAP)Commercially Available>99%
Ethanol (EtOH), AnhydrousCommercially Available>99.5%
Tetrahydrofuran (THF)Commercially Available>99%
Ammonium Hydroxide (NH₄OH)Commercially Available28-30% in water
Diethyl ether (Et₂O)Commercially Available>99%
HexanesCommercially Available>98.5%
Experimental Protocols

Step 1: Synthesis of 1-Adamantyl Isothiocyanate

This protocol is adapted from a method for the synthesis of adamantyl isothiocyanates.[3]

  • To a stirred solution of 1-adamantylamine (e.g., 15.1 g, 100 mmol) in anhydrous ethanol (200 mL) in a round-bottom flask, add triethylamine (14.0 mL, 100 mmol) followed by the dropwise addition of carbon disulfide (7.6 mL, 120 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of the dithiocarbamate salt may be observed.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (21.8 g, 100 mmol) and a catalytic amount of DMAP (e.g., 122 mg, 1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-adamantyl isothiocyanate as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-adamantyl isothiocyanate (e.g., 19.3 g, 100 mmol) in THF (200 mL) in a round-bottom flask.

  • To this solution, add an excess of aqueous ammonium hydroxide (e.g., 50 mL of 28% solution) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • The resulting aqueous slurry is filtered, and the solid product is washed with cold water and then diethyl ether.

  • The solid is dried under vacuum to yield this compound.

Expected Yield and Purity
StepProductTheoretical Yield (g)Expected Yield (%)Purity (by HPLC)
11-Adamantyl Isothiocyanate19.3~92%[3]>98%
2This compound21.0>90% (Estimated)>99%

Preclinical Evaluation of this compound

A standard preclinical evaluation workflow is essential to determine the safety and efficacy profile of a new chemical entity.

Preclinical_Workflow Compound This compound InVitro In Vitro Studies Compound->InVitro InVivo In Vivo Studies InVitro->InVivo Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Efficacy Evaluation InVivo->Efficacy PK Pharmacokinetics (ADME) InVivo->PK IND IND-Enabling Studies Toxicity->IND Efficacy->IND PK->IND

Caption: Preclinical evaluation workflow.

In Vitro Studies

3.1.1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that is toxic to mammalian cells.

  • Protocol:

    • Seed human cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

3.1.2. Antiviral Efficacy Assay (Plaque Reduction Assay)

  • Objective: To determine the concentration of this compound that inhibits viral replication.

  • Protocol:

    • Grow a confluent monolayer of host cells (e.g., MDCK for influenza virus) in 6-well plates.

    • Infect the cells with a known titer of the virus for 1 hour.

    • Remove the inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

In Vivo Studies

3.2.1. Acute Toxicity Study

  • Objective: To determine the short-term toxicity and the lethal dose (LD₅₀) of this compound.[4]

  • Protocol:

    • Use healthy adult rodents (e.g., mice or rats), divided into groups.

    • Administer single doses of this compound via the intended clinical route (e.g., oral gavage) at increasing concentrations.

    • Observe the animals for signs of toxicity and mortality for at least 14 days.

    • Perform a full necropsy on all animals.

    • Calculate the LD₅₀ value.

3.2.2. Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[5][6][7][8]

  • Protocol:

    • Administer a single dose of this compound to rodents (e.g., rats with cannulated jugular veins).

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters.

Data Presentation

Table 1: In Vitro Activity of Adamantyl Isothiourea Derivatives (Example Data)

CompoundCell LineCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Adamantyl Isothiourea Derivative 5Hep-G2>1007.70[2]>13.0
Adamantyl Isothiourea Derivative 6Hep-G2>1003.86[2]>25.9
This compoundTo be determinedTBDTBDTBD

Table 2: Acute Toxicity Data (Example Data)

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)
1-AcetylthioureaRatOral50[9]
This compoundTo be determinedTBDTBD

Table 3: Pharmacokinetic Parameters (Example)

ParameterUnitValue (To be determined)
Cₘₐₓng/mLTBD
TₘₐₓhTBD
AUC₀₋ₜng·h/mLTBD
AUC₀₋ᵢₙfng·h/mLTBD
t₁/₂hTBD
CL/FL/h/kgTBD
Vd/FL/kgTBD

Conclusion

The protocols outlined in this document provide a robust framework for the scalable synthesis and comprehensive preclinical evaluation of this compound. The successful execution of these studies will be critical in determining the therapeutic potential of this compound and its suitability for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Adamantylthiourea synthesis. It includes troubleshooting guides, frequently asked questions (FAQs) with detailed experimental protocols, and quantitative data to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary synthetic pathways for preparing this compound:

  • Route A: From 1-Adamantylamine. This is a common starting point, which can proceed via two main variations:

    • Method 1: Reaction with an Isothiocyanate. 1-Adamantylamine is reacted with an isothiocyanate, such as phenyl isothiocyanate, to first form a substituted thiourea, which can then be converted to the desired product, or more directly by forming an isothiocyanate intermediate.

    • Method 2: Reaction with Carbon Disulfide. 1-Adamantylamine is treated with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then desulfurized to yield 1-adamantyl isothiocyanate, which is subsequently reacted with ammonia.

  • Route B: From 1-Adamantyl Isothiocyanate and Ammonia. This is a more direct route where commercially available or pre-synthesized 1-adamantyl isothiocyanate is reacted with ammonia.

Q2: Can you provide a detailed experimental protocol for the synthesis of this compound?

Below are detailed protocols for the synthesis of the precursor, 1-Adamantyl Isothiocyanate, and its subsequent conversion to this compound.

Protocol 1: Synthesis of 1-Adamantyl Isothiocyanate from 1-Adamantylamine

This two-step, one-pot procedure is a high-yield method for preparing the isothiocyanate intermediate.

Materials:

  • 1-Adamantylamine

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethanol

Procedure:

  • To a mixture of 1-adamantylamine (4-8 mmol) in ethanol, add carbon disulfide (1.2 equivalents) and triethylamine (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triethylammonium dithiocarbamate salt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from ethanol.

Expected Yield: ~92-95%

Protocol 2: Synthesis of this compound from 1-Adamantyl Isothiocyanate

Materials:

  • 1-Adamantyl isothiocyanate

  • Aqueous Ammonia (NH₄OH)

  • Ethanol

Procedure:

  • Dissolve 1-adamantyl isothiocyanate (1 equivalent) in ethanol.

  • Add a stoichiometric excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be collected by filtration and washed with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Nucleophilicity of Amine: If starting from a substituted adamantylamine that is weakly nucleophilic. 2. Degradation of Isothiocyanate: The isothiocyanate intermediate can be sensitive to moisture and heat. 3. Incomplete Reaction: Insufficient reaction time or temperature.1. Consider using a stronger base or a phase transfer catalyst. Alternatively, explore a different synthetic route. 2. Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] 3. Monitor the reaction by TLC to determine the optimal reaction time. If steric hindrance is a factor, consider increasing the reaction temperature or using microwave irradiation.
Formation of Symmetrical Di-adamantyl Thiourea The in-situ generated 1-adamantyl isothiocyanate can react with unreacted 1-adamantylamine.[1]1. Control Stoichiometry: Use a slight excess of the thiocyanate source or ensure the complete conversion of the amine to the isothiocyanate before proceeding. 2. Two-Step, One-Pot Approach: Ensure the complete formation of the isothiocyanate intermediate before the addition of the second amine (in the case of substituted thioureas) or ammonia.
Presence of Isothiocyanate Isomer The thiocyanate ion (SCN⁻) is an ambident nucleophile and can react through either the sulfur or nitrogen atom, especially when starting from an adamantyl halide.[1]1. Solvent Choice: Use protic solvents like ethanol or water to solvate the nitrogen atom of the thiocyanate ion, favoring attack by the sulfur atom.[1] 2. Reaction Conditions: Optimize conditions to favor an SN2 pathway.
Product Hydrolysis The thiourea product can be susceptible to hydrolysis, especially in the presence of strong acids or bases and heat.1. Neutral or Mildly Basic Conditions: Maintain the pH of the reaction and workup in a neutral to mildly basic range. 2. Avoid Excessive Heat: During workup and purification, avoid prolonged heating.
Difficulty in Purification This compound and related adamantane derivatives can sometimes be challenging to purify due to their lipophilicity.1. Optimized Recrystallization: Carefully select the recrystallization solvent. A solvent pair (e.g., ethanol/water) might be necessary. Ensure slow cooling to promote crystal growth over precipitation. 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.

Quantitative Data for Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables summarize the impact of various factors on the synthesis of the key intermediate, 1-adamantyl isothiocyanate, and the general effects on thiourea synthesis.

Table 1: Effect of Reaction Conditions on the Yield of 1-Adamantyl Isothiocyanate

Starting Material Reagents Solvent Temperature (°C) Time (h) Yield (%)
1-AdamantylaminePhenyl IsothiocyanateToluene110380
1-AdamantylamineCS₂, Boc₂O, Et₃N, DMAPEthanolRT1.592-95
1-Adamantyl HalideKSCNEthanolRefluxVariesMixture of Isomers

Table 2: General Influence of Solvents on Thiourea Synthesis Yield

Solvent General Effect on Yield Notes
Dichloromethane (CH₂Cl₂)ModerateCan be effective, with yields reported around 55% in some thiourea syntheses.
EthanolGoodOften a good solvent choice, with reported yields around 70%. Also suitable for recrystallization.
Tetrahydrofuran (THF)ExcellentCan lead to high yields (around 80-89%) and is a good choice for controlling reaction temperature.
WaterLow to ModerateCan be used, but yields are often lower (around 25%) compared to organic solvents.
Dimethylformamide (DMF)LowGenerally results in lower yields (around 18%) for this type of reaction.

Visualizing the Synthesis and Troubleshooting

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 1-Adamantylamine.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1-Adamantylamine B CS2 / Et3N Ethanol, RT, 30 min A->B Step 1 C Dithiocarbamate Salt B->C D Boc2O / DMAP 0°C to RT, 1h C->D Step 2 E 1-Adamantyl Isothiocyanate D->E F NH4OH / Ethanol RT E->F Step 3 G This compound (Crude) F->G H Filtration G->H I Recrystallization (e.g., Ethanol) H->I J Pure this compound I->J

Synthesis and Purification Workflow
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic Start Low Yield or No Product CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, t) CheckReagents->CheckConditions SideReaction Analyze for Side Products (TLC, NMR) CheckConditions->SideReaction SymmetricalThiourea Symmetrical Thiourea Detected? SideReaction->SymmetricalThiourea PurificationLoss Review Purification Technique OptimizeRecrystallization Optimize Recrystallization Solvent and Cooling Rate PurificationLoss->OptimizeRecrystallization AdjustStoichiometry Adjust Stoichiometry (slight excess of thiocarbonyl source) SymmetricalThiourea->AdjustStoichiometry Yes IsomerFormation Isothiocyanate Isomer Detected? SymmetricalThiourea->IsomerFormation No Success Improved Yield AdjustStoichiometry->Success ChangeSolvent Switch to Protic Solvent (e.g., Ethanol) IsomerFormation->ChangeSolvent Yes Hydrolysis Evidence of Hydrolysis? IsomerFormation->Hydrolysis No ChangeSolvent->Success Hydrolysis->PurificationLoss No ControlpH Ensure Neutral/Mildly Basic Conditions Hydrolysis->ControlpH Yes ControlpH->Success OptimizeRecrystallization->Success

Troubleshooting Decision Tree

References

troubleshooting low purity in 1-Adamantylthiourea crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to achieving high purity in the crystallization of 1-Adamantylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Due to the presence of the bulky, nonpolar adamantane group, this compound is expected to exhibit good solubility in nonpolar organic solvents and limited solubility in polar solvents. The thiourea functional group can engage in hydrogen bonding, which may impart some solubility in moderately polar solvents, especially at elevated temperatures.

Q2: What are the most common impurities in this compound synthesis?

While a definitive list of impurities is dependent on the specific synthetic route, common impurities in the synthesis of N,N'-disubstituted thioureas may include:

  • Unreacted starting materials, such as 1-adamantylamine and the isothiocyanate precursor.

  • Side products from the reaction, the nature of which would depend on the specific reagents and conditions used.

  • Residual solvents from the synthesis or workup steps.

Q3: How can I improve the yield of my crystallization?

To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the this compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. If the yield is low, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

Q4: My crystals are very fine and powder-like. How can I obtain larger crystals?

The formation of fine powder suggests that the crystallization process was too rapid. To encourage the growth of larger crystals, a slower cooling rate is necessary. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from cold surfaces, before transferring it to an ice bath.

Troubleshooting Guide: Low Purity in this compound Crystallization

This guide addresses specific issues that can lead to low purity during the crystallization of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Oily Product Formation ("Oiling Out") The cooling rate is too rapid. The boiling point of the solvent is higher than the melting point of this compound. High concentration of impurities depressing the melting point.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Select a solvent with a lower boiling point. If impurities are suspected to be high, consider a preliminary purification step, such as column chromatography, before recrystallization.
Colored Crystals Presence of colored impurities from the reaction mixture.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb the desired product.
Low Purity Despite Crystal Formation Impurities are co-crystallizing with the product. Inefficient removal of the impurity-rich mother liquor.Select a different crystallization solvent where the solubility of the impurity is high even at low temperatures. Ensure the crystals are thoroughly washed with a small amount of ice-cold, fresh solvent during vacuum filtration to remove any residual mother liquor.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was used). The compound is too soluble in the chosen solvent even at low temperatures.Gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Consider using a two-solvent system by adding a "poor" solvent (in which this compound is insoluble) dropwise to the solution in the "good" solvent until turbidity persists, then heat to clarify and cool slowly.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol25Data to be determined
50Data to be determined
78 (Boiling)Data to be determined
Methanol25Data to be determined
50Data to be determined
65 (Boiling)Data to be determined
Acetone25Data to be determined
50Data to be determined
56 (Boiling)Data to be determined
Toluene25Data to be determined
50Data to be determined
100Data to be determined
111 (Boiling)Data to be determined

Experimental Protocols

General Protocol for Determining the Solubility of this compound
  • Preparation : Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent premature crystallization.

  • Quantification : Evaporate the solvent from the extracted supernatant and accurately weigh the remaining solid this compound.

  • Calculation : Calculate the solubility in g/100 mL of the solvent at that temperature.

  • Repeat : Repeat the process at different temperatures to generate a solubility curve.

General Protocol for the Recrystallization of this compound
  • Solvent Selection : Based on experimentally determined solubility data, choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution : Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring until all the solid has dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form and the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor.

  • Drying : Allow the crystals to dry completely under vacuum or in a desiccator.

  • Analysis : Determine the purity of the recrystallized this compound by measuring its melting point and using appropriate analytical techniques such as HPLC or NMR spectroscopy.

Visualizations

Troubleshooting_Low_Purity start Low Purity of this compound Crystals issue_oiling_out Oily Product Formed? start->issue_oiling_out issue_colored_crystals Crystals are Colored? issue_oiling_out->issue_colored_crystals No solution_oiling_out Slow down cooling rate. Use lower boiling point solvent. Pre-purify if necessary. issue_oiling_out->solution_oiling_out Yes issue_no_crystals No Crystals Formed? issue_colored_crystals->issue_no_crystals No solution_colored_crystals Add activated charcoal to hot solution before filtration. issue_colored_crystals->solution_colored_crystals Yes issue_low_purity Low Purity Despite Crystals? issue_no_crystals->issue_low_purity No solution_no_crystals Concentrate solution by evaporating solvent. Induce crystallization (scratching/seeding). Use a two-solvent system. issue_no_crystals->solution_no_crystals Yes solution_low_purity Choose a different solvent. Ensure thorough washing with ice-cold solvent. issue_low_purity->solution_low_purity Yes end_node High Purity Crystals Obtained issue_low_purity->end_node No solution_oiling_out->end_node solution_colored_crystals->end_node solution_no_crystals->end_node

Caption: Troubleshooting flowchart for low purity in this compound crystallization.

Crystallization_Workflow start Start: Impure this compound dissolution Dissolve in minimum amount of hot solvent start->dissolution hot_filtration Hot gravity filtration (if insoluble impurities or charcoal present) dissolution->hot_filtration cooling Slowly cool the filtrate to room temperature hot_filtration->cooling ice_bath Cool in ice bath to maximize crystallization cooling->ice_bath vacuum_filtration Isolate crystals by vacuum filtration ice_bath->vacuum_filtration washing Wash crystals with ice-cold solvent vacuum_filtration->washing drying Dry the purified crystals washing->drying end_node End: Pure this compound drying->end_node

solubility issues of 1-Adamantylthiourea in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Adamantylthiourea. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Due to the presence of the bulky, lipophilic adamantane cage, this compound is expected to be more soluble in nonpolar and weakly polar organic solvents. The thiourea group, however, can engage in hydrogen bonding, which may provide some solubility in more polar, protic solvents. While specific quantitative data is not extensively available in published literature, a qualitative assessment suggests moderate to good solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and potentially in alcohols like ethanol with heating. Its solubility in nonpolar solvents like hexanes is likely to be low.

Q2: I am having trouble dissolving this compound. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many organic compounds. A water bath set to 37-50°C is a good starting point.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution process.

  • Use a co-solvent: If working with a less effective solvent, adding a small percentage of a strong solvent like DMSO can improve overall solubility. Be mindful of the final concentration of the co-solvent in your experiment, as it may affect your results.

Q3: Is this compound stable in solution?

This compound is generally stable in common organic solvents like DMSO for short-term storage at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation.

Q4: I observed precipitation when diluting my stock solution of this compound into an aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a common issue for compounds with low water solubility. To address this:

  • Lower the final concentration: The most direct solution is to reduce the final concentration of this compound in your working solution.

  • Increase the co-solvent concentration: If your experimental setup permits, a slight increase in the organic co-solvent percentage in the final solution can help maintain solubility. However, it is crucial to keep the co-solvent concentration low (typically below 0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.

  • Consider formulation strategies: For in vivo or other sensitive applications, formulating this compound with solubility-enhancing excipients like cyclodextrins may be necessary.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Incomplete Dissolution in an Organic Solvent
  • Symptom: Solid particles of this compound remain undissolved in the chosen organic solvent, or the solution appears cloudy.

  • Troubleshooting Workflow:

start Start: Incomplete Dissolution check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent heat Apply gentle heat (37-50°C) check_solvent->heat Yes change_solvent Try a stronger solvent (e.g., DMSO if using Ethanol) check_solvent->change_solvent No sonicate Use sonication heat->sonicate check_dissolved Is the compound dissolved? sonicate->check_dissolved use_cosolvent Consider a co-solvent system check_dissolved->use_cosolvent No success Success: Compound Dissolved check_dissolved->success Yes change_solvent->heat use_cosolvent->heat fail Further investigation needed (Check compound purity) use_cosolvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. Researchers are encouraged to determine the solubility for their specific experimental conditions. The following table is provided as a template to be populated with experimentally derived data.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Room Temp.Data to be determined
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Room Temp.Data to be determined
EthanolC₂H₅OH4.3Room Temp.Data to be determined
MethanolCH₃OH5.1Room Temp.Data to be determined
AcetoneC₃H₆O5.1Room Temp.Data to be determined
Dichloromethane (DCM)CH₂Cl₂3.1Room Temp.Data to be determined
TolueneC₇H₈2.4Room Temp.Data to be determined
HexaneC₆H₁₄0.1Room Temp.Data to be determined

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain at the bottom of the vial.

  • Solvent Addition:

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them in an orbital shaker or on a stir plate at a constant, recorded temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.

  • Sampling and Filtration:

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification (Gravimetric Method - for higher solubility):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Calculate the solubility in mg/mL.

  • Quantification (HPLC/UV-Vis Method - for lower solubility):

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample by HPLC or UV-Vis spectrophotometry using a validated method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution based on the dilution factor.

Experimental Workflow Diagram:

A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Quantify dissolved compound (Gravimetric or HPLC/UV-Vis) E->F G Calculate solubility (mg/mL) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Technical Support Center: Overcoming Poor Solubility of Adamantane Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of adamantane derivatives in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my adamantane derivatives exhibit poor solubility in aqueous bioassay buffers?

A1: The adamantane cage is a bulky, nonpolar, and highly lipophilic structure. This inherent hydrophobicity leads to low solubility in polar solvents like water and aqueous buffers, causing the molecules to aggregate and precipitate out of solution. This can lead to inaccurate and unreliable results in bioassays.

Q2: What are the most common strategies to improve the solubility of adamantane derivatives for in vitro testing?

A2: The primary strategies involve either modifying the molecule itself or using formulation techniques. These include:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can significantly increase solubility.

  • pH Adjustment and Salt Formation: For derivatives with ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the buffer to ionize the group can enhance solubility. Converting the derivative to a salt form (e.g., a hydrochloride salt) is also a very effective method.

  • Inclusion Complexes with Cyclodextrins: Encapsulating the lipophilic adamantane moiety within the hydrophobic cavity of a cyclodextrin molecule can dramatically improve its aqueous solubility.

  • Liposomal Formulations: Incorporating the adamantane derivative into the lipid bilayer of liposomes can create a stable aqueous dispersion of the compound.

  • Prodrugs: Synthesizing a more soluble prodrug that is metabolized to the active adamantane derivative under assay conditions is another advanced strategy.

Q3: Can the use of a co-solvent like DMSO affect my bioassay results?

A3: Yes, it is crucial to carefully control the final concentration of any co-solvent in your bioassay. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other biological processes, leading to misleading results. It is recommended to keep the final DMSO concentration at or below 0.5% (v/v) in most cell-based assays. Always include a vehicle control (buffer with the same concentration of DMSO as your test samples) to account for any effects of the co-solvent itself.

Q4: Which type of cyclodextrin is most effective for solubilizing adamantane derivatives?

A4: Due to its cavity size, β-cyclodextrin is particularly well-suited for forming stable inclusion complexes with the adamantane cage. The hydrophobic adamantane moiety fits snugly into the hydrophobic interior of the β-cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus solubilizing the entire complex.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of the compound upon dilution of DMSO stock solution into aqueous buffer. The adamantane derivative has very low aqueous solubility, and the final concentration exceeds its solubility limit even with the small amount of DMSO.1. Increase the percentage of DMSO: Cautiously increase the final DMSO concentration, ensuring it remains within the tolerance limits of your assay (typically ≤ 0.5%). 2. Use a different co-solvent: Investigate other biocompatible co-solvents like ethanol or polyethylene glycol (PEG). 3. Formulate with cyclodextrins: Prepare an inclusion complex of your adamantane derivative with β-cyclodextrin to enhance its aqueous solubility. 4. Prepare a liposomal formulation: Encapsulate the compound in liposomes to create a stable aqueous dispersion.
Inconsistent or non-reproducible bioassay results. The compound may be forming aggregates or precipitating over the course of the experiment, leading to variable effective concentrations.1. Visually inspect for precipitation: Before and after the assay, carefully check for any visible precipitate in your assay plates. 2. Determine the thermodynamic solubility: Use a method like the shake-flask assay to determine the true equilibrium solubility of your compound in the assay buffer. Ensure your working concentrations are below this limit. 3. Utilize a solubilization technique: Employ cyclodextrins or liposomes to maintain the compound in a monomeric, soluble state throughout the experiment.
Low apparent potency or activity of the adamantane derivative. The poor solubility of the compound is limiting the concentration that can be achieved in the bioassay, preventing the observation of its true biological effect.1. Enhance solubility: Use the formulation strategies outlined above (co-solvents, cyclodextrins, liposomes) to increase the achievable concentration of the compound in the assay. 2. Consider salt formation: If your derivative has an ionizable group, converting it to a salt can dramatically improve solubility and allow for testing at higher concentrations. For example, amantadine hydrochloride is freely soluble in water, whereas adamantane itself is practically insoluble.[1][2]

Quantitative Data on Solubility Enhancement

The following tables provide a summary of quantitative data illustrating the impact of different solubilization strategies on adamantane derivatives.

Table 1: Solubility of Adamantane and its Derivatives in Various Solvents

CompoundSolventSolubility
AdamantaneWaterPractically insoluble[1]
AdamantaneNonpolar organic solventsReadily soluble[1]
AdamantaneDMSOSlightly soluble
Amantadine HydrochlorideWaterFreely soluble (up to 50 mg/mL)[2]
1-Adamantane Carboxylic AcidpH 7.5 Buffer~0.75 g/L (~4.16 mM)[3]
Adamantane-substituted purinesAqueous BufferLow solubility (requiring formulation for antiproliferative studies)[4]

Table 2: Effect of β-Cyclodextrin on the Solubility of Adamantane Derivatives

Adamantane DerivativeMethodObservation
Adamantane-substituted purinesComplexation with β-cyclodextrinRapid increase in solubility, enabling cytotoxicity testing.[5]
1-Adamantane Carboxylic AcidIsothermal Titration Calorimetry (ITC)Formation of a stable 1:1 inclusion complex with β-cyclodextrin.[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic solubility of an adamantane derivative in an aqueous buffer.

Materials:

  • Adamantane derivative (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis method.

Procedure:

  • Add an excess amount of the solid adamantane derivative to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vial for 24 to 48 hours to ensure that equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Quantify the concentration of the adamantane derivative in the filtrate using a validated analytical method such as HPLC.

  • Prepare a standard curve of the compound to accurately determine the concentration in the saturated solution.

Protocol 2: Preparation of Adamantane Derivative-Cyclodextrin Inclusion Complexes by Co-precipitation

This protocol describes the preparation of a solid inclusion complex of an adamantane derivative with β-cyclodextrin.

Materials:

  • Adamantane derivative

  • β-cyclodextrin

  • Methanol (or another suitable organic solvent for the adamantane derivative)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of the adamantane derivative to β-cyclodextrin (typically 1:1).

  • In one beaker, dissolve the adamantane derivative in a minimal amount of methanol.

  • In a separate, larger beaker, dissolve the β-cyclodextrin in deionized water with gentle heating and stirring to form a clear solution.

  • While stirring the β-cyclodextrin solution, slowly add the solution of the adamantane derivative dropwise.

  • Continue stirring the mixture at room temperature for 24 hours. A white precipitate of the inclusion complex should form.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.

  • Dry the solid inclusion complex in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Encapsulation of Adamantane Derivatives in Liposomes using the Thin-Film Hydration Method

This protocol details the preparation of liposomes containing a lipophilic adamantane derivative.

Materials:

  • Adamantane derivative

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional, for membrane stability)

  • Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Round-bottom flask

  • Bath sonicator or extruder

  • Syringe filters (for extrusion)

Procedure:

  • Weigh the desired amounts of phospholipids, cholesterol (if used), and the adamantane derivative. A typical molar ratio is 7:3 for phospholipid:cholesterol.

  • Dissolve all lipid components and the adamantane derivative in the organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the primary phospholipid.

  • Gradually reduce the pressure to evaporate the organic solvent, which will form a thin, uniform lipid film on the inner wall of the flask.

  • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • To produce smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_formulation Formulation Strategies cluster_bioassay Bioassay start Poorly Soluble Adamantane Derivative shake_flask Shake-Flask Solubility Assay start->shake_flask Test in Assay Buffer solubility_data Determine Max Aqueous Solubility shake_flask->solubility_data co_solvent Co-solvent (e.g., DMSO) solubility_data->co_solvent If solubility is too low cyclodextrin Cyclodextrin Complexation solubility_data->cyclodextrin If co-solvent is not sufficient liposome Liposomal Encapsulation solubility_data->liposome For very hydrophobic compounds bioassay Perform Bioassay co_solvent->bioassay cyclodextrin->bioassay liposome->bioassay results Reliable & Reproducible Data bioassay->results

Caption: Troubleshooting workflow for addressing poor solubility.

cyclodextrin_complexation cluster_process Cyclodextrin Inclusion Complex Formation cluster_structure Schematic Representation adamantane Adamantane Derivative (Lipophilic) complex Soluble Inclusion Complex adamantane->complex Encapsulation cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Host-Guest Interaction water Aqueous Environment complex->water Increased Solubility cd_structure

Caption: Mechanism of solubility enhancement by cyclodextrin.

liposome_formation start 1. Dissolve Lipids & Adamantane Derivative in Organic Solvent film_formation 2. Evaporate Solvent to Form a Thin Lipid Film start->film_formation hydration 3. Hydrate Film with Aqueous Buffer film_formation->hydration mlv 4. Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion 5. Sonication or Extrusion mlv->extrusion suv 6. Formation of Small Unilamellar Vesicles (SUVs) with Encapsulated Drug extrusion->suv

Caption: Workflow for liposomal encapsulation.

References

identifying and minimizing byproducts in 1-Adamantylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Adamantylthiourea. Our focus is on identifying and minimizing byproduct formation to ensure high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the reaction of 1-Adamantyl isothiocyanate with a source of ammonia. This reaction is typically high-yielding and proceeds under mild conditions. The key is to use a well-defined and pure isothiocyanate precursor.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The two main byproducts to monitor are:

  • N,N'-di-(1-adamantyl)thiourea: This symmetrical thiourea forms when the 1-adamantyl isothiocyanate intermediate reacts with unreacted 1-adamantylamine, which can be present as an impurity in the starting material or formed in situ.

  • 1-Adamantylamine: This can be present as an unreacted starting material from the isothiocyanate synthesis or can be formed by the hydrolysis of 1-adamantyl isothiocyanate if moisture is present in the reaction.

Q3: How can I detect the presence of the main product and potential byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) can separate the more polar this compound from the less polar 1-adamantyl isothiocyanate and the symmetrical N,N'-di-(1-adamantyl)thiourea.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and byproduct content, reverse-phase HPLC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

Q4: What are the key storage conditions for 1-Adamantyl isothiocyanate to prevent degradation?

A4: 1-Adamantyl isothiocyanate is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place to prevent hydrolysis to 1-adamantylamine.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution Rationale
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC until the starting isothiocyanate spot disappears.The reaction may be kinetically slow, especially if there is significant steric hindrance from the adamantyl group.
Degradation of 1-Adamantyl Isothiocyanate Use freshly prepared or purified 1-adamantyl isothiocyanate. Ensure anhydrous reaction conditions.The isothiocyanate functional group is susceptible to hydrolysis, which will reduce the amount available to form the desired product.
Sub-optimal stoichiometry Use a slight excess of the ammonia source to ensure complete conversion of the isothiocyanate.Driving the reaction to completion by using an excess of one reagent is a common strategy to maximize the yield based on the limiting reagent.
Losses during work-up and purification Optimize the purification method. If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery. For recrystallization, choose a solvent system that provides high recovery of the pure product.Adamantane derivatives can sometimes be challenging to purify due to their physical properties. Careful optimization of the purification step is crucial.
Problem 2: Presence of N,N'-di-(1-adamantyl)thiourea Impurity
Potential Cause Recommended Solution Rationale
Presence of 1-adamantylamine in the starting isothiocyanate Purify the 1-adamantyl isothiocyanate before use, for example by recrystallization or column chromatography.1-Adamantylamine can react with the isothiocyanate to form the symmetrical thiourea byproduct.
In situ formation of 1-adamantylamine Ensure strictly anhydrous reaction conditions to prevent hydrolysis of the isothiocyanate.Moisture will lead to the formation of 1-adamantylamine, which can then react to form the byproduct.
Problem 3: Presence of Unreacted 1-Adamantyl Isothiocyanate in the Final Product
Potential Cause Recommended Solution Rationale
Insufficient reaction time or temperature Increase the reaction time and/or temperature and monitor by TLC.The reaction may not have reached completion.
Inefficient mixing Ensure vigorous stirring throughout the reaction, especially if the reaction is heterogeneous.Proper mixing is essential for the reactants to come into contact and react.
Stoichiometric imbalance Use a slight excess of the ammonia source.This will help to drive the reaction to completion and consume all of the limiting isothiocyanate.

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantyl Isothiocyanate

This protocol is adapted from established methods for the synthesis of isothiocyanates from primary amines.

Materials:

  • 1-Adamantylamine

  • Carbon disulfide (CS2)

  • Triethylamine (Et3N)

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-adamantylamine in anhydrous ethanol.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add carbon disulfide.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the dithiocarbamate salt.

  • Cool the mixture to 0°C again and add a catalytic amount of DMAP, followed by the slow addition of di-tert-butyl dicarbonate.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Adamantyl isothiocyanate

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Ethanol or Methanol (anhydrous)

Procedure:

  • Dissolve 1-adamantyl isothiocyanate in anhydrous ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add the ammonia solution to the stirred solution of the isothiocyanate at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the isothiocyanate is consumed.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield a crystalline solid.

Protocol 3: Analytical Methods

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization:

    • UV light (254 nm) for UV-active compounds.

    • Iodine chamber: useful for visualizing many organic compounds.

    • Potassium permanganate stain: can visualize compounds that are susceptible to oxidation.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Detection: UV detection at a wavelength where the thiourea and potential byproducts have significant absorbance (e.g., 240-260 nm).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: 1-Adamantyl Isothiocyanate Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification & Analysis Amine 1-Adamantylamine Intermediate Dithiocarbamate Salt Amine->Intermediate + CS2, Et3N CS2 Carbon Disulfide CS2->Intermediate Base Triethylamine Base->Intermediate Reagent Boc2O / DMAP Isothiocyanate 1-Adamantyl Isothiocyanate Reagent->Isothiocyanate Thiourea This compound Isothiocyanate->Thiourea + Ammonia Intermediate->Isothiocyanate + Boc2O, DMAP Ammonia Ammonia Ammonia->Thiourea Purification Recrystallization / Chromatography Thiourea->Purification Analysis TLC, HPLC, NMR Purification->Analysis

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_impurity Impurity Detected Start Problem with this compound Synthesis LowYield Is the reaction complete? (Check by TLC) Start->LowYield Impurity What is the impurity? (Check by NMR/HPLC) Start->Impurity Incomplete Increase reaction time/temperature LowYield->Incomplete No Complete Check for isothiocyanate degradation LowYield->Complete Yes Degradation Use fresh isothiocyanate & anhydrous conditions Complete->Degradation DiAdamantyl N,N'-di-(1-adamantyl)thiourea Impurity->DiAdamantyl UnreactedITC Unreacted Isothiocyanate Impurity->UnreactedITC SolutionDiAdamantyl Purify starting isothiocyanate. Ensure anhydrous conditions. DiAdamantyl->SolutionDiAdamantyl SolutionUnreacted Increase reaction time/temperature. Use excess ammonia. UnreactedITC->SolutionUnreacted

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Optimizing Adamantyl Isothiocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of adamantyl isothiocyanate.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to specific problems that may arise during your experiments.

Issue 1: Low Yield of Adamantyl Isothiocyanate

Q: My reaction is resulting in a low yield of the desired adamantyl isothiocyanate. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or moderately increasing the temperature. For instance, in the reaction of adamantyl amine with phenyl isothiocyanate, refluxing in p-xylene for 3 hours has been shown to be effective.[1]
Suboptimal Reagents The quality of starting materials and reagents is crucial. Adamantyl amines can be of varying purity, and desulfurizing agents can degrade.Use high-purity, freshly opened reagents. Ensure that solvents are anhydrous, as moisture can lead to unwanted side reactions.
Side Reactions The formation of byproducts, such as symmetrical di-adamantyl thiourea, consumes the starting amine and the newly formed isothiocyanate, thus lowering the yield.[2]To minimize thiourea formation when synthesizing from adamantyl amine and carbon disulfide, ensure complete desulfurization by using a sufficient amount of the desulfurizing agent (e.g., di-tert-butyl dicarbonate).[2] When using phenyl isothiocyanate, adjusting the stoichiometry and solvent can favor the desired product.[1][3]
Purification Losses Adamantyl isothiocyanate can be lost during workup and purification steps, such as extraction and column chromatography.Optimize your purification protocol. Recrystallization from ethanol is a common and effective method for purifying solid adamantyl isothiocyanate.[1][4] For liquid products, careful column chromatography is recommended.[1]

Issue 2: Formation of Symmetrical Di-adamantyl Thiourea as a Major Byproduct

Q: I am observing a significant amount of a thiourea byproduct in my reaction mixture. What is causing this and how can I minimize its formation?

A: The formation of a symmetrical di-adamantyl thiourea is a well-documented side reaction, particularly in syntheses starting from adamantyl amine.[2]

Mechanism of Formation and Mitigation Strategies:

The newly formed, electrophilic adamantyl isothiocyanate can react with any unreacted adamantyl amine present in the reaction mixture.

Troubleshooting Steps:

  • Stoichiometry Control: Ensure the complete consumption of the starting amine. In the synthesis from adamantyl amine and carbon disulfide, this is achieved by ensuring the desulfurization step goes to completion.[2] When using phenyl isothiocyanate, employing a slight excess of the phenyl isothiocyanate can help consume all the adamantyl amine.[1]

  • Reaction Conditions: The choice of solvent can influence the reaction pathway. In nonpolar solvents like hexanes, the formation of the intermediate thiourea is favored and it may precipitate out of the solution.[5] Using a solvent like p-xylene at reflux can promote the conversion to the desired isothiocyanate.[5]

  • Purification: If thiourea is formed, it can often be separated from the desired product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for adamantyl isothiocyanate?

A1: Adamantyl isothiocyanate is sensitive to moisture and can hydrolyze to the corresponding amine.[2] It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2]

Q2: How can I monitor the progress of my adamantyl isothiocyanate synthesis?

A2: The progress of the reaction can be effectively monitored by TLC or GC-MS. On a TLC plate, the disappearance of the starting amine spot and the appearance of the product spot (which will have a different Rf value) can be tracked. Staining with potassium permanganate can be a useful visualization technique.

Q3: Is it possible to form the isomeric adamantyl thiocyanate during synthesis?

A3: The formation of adamantyl thiocyanate as an isomer is a more significant issue when starting from adamantyl halides and a thiocyanate salt, as the thiocyanate ion is an ambident nucleophile.[2] When synthesizing from adamantyl amine, the primary product is the isothiocyanate.

Q4: What are some common desulfurizing agents used in the synthesis from adamantyl amine and carbon disulfide?

A4: Common desulfurizing agents include di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and tosyl chloride.[2][6]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Adamantyl Isothiocyanate from Adamantyl Amine and Phenyl Isothiocyanate

Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Toluene110380[4]
p-XyleneReflux3up to 95[1]
DMFRoom TemperatureOvernight12[1]

Table 2: Reaction Conditions for the Synthesis of Adamantyl Isothiocyanate from Adamantyl Amine and Carbon Disulfide

Desulfurizing Agent Solvent Temperature (°C) Reaction Time Yield (%) Reference
Di-tert-butyl dicarbonate/DMAPEthanol0 to Room Temperature1.5 h80-92[7]
Tosyl ChlorideTriethylamine/DCMNot SpecifiedNot SpecifiedGood[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantyl Isothiocyanate from 1-Adamantylamine and Phenyl Isothiocyanate [1][4]

  • To a solution of 1-adamantylamine (e.g., 10.57 g, 0.07 mol) in p-xylene (150 mL), add phenyl isothiocyanate (e.g., 7.84 g, 0.058 mol).

  • Heat the reaction mixture to reflux (approximately 138-144 °C for p-xylene) for 3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization from ethanol to yield 1-adamantyl isothiocyanate as a white solid.

Protocol 2: Synthesis of 1-Adamantyl Isothiocyanate from 1-Adamantylamine and Carbon Disulfide [7]

  • To a mixture of 1-adamantylamine (e.g., 4-8 mmol) in ethanol (6-12 mL), add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.01-0.02 g).

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds).

Mandatory Visualization

experimental_workflow_cs2 Experimental Workflow: Synthesis from Adamantyl Amine and CS2 cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization cluster_step3 Step 3: Workup & Purification start Start reagents Adamantyl Amine, CS2, Triethylamine in Ethanol start->reagents stir Stir at RT for 30 min reagents->stir cool Cool to 0°C stir->cool Proceed to Desulfurization add_desulfurizing Add Boc2O and DMAP cool->add_desulfurizing stir_rt Stir at RT for 1 hour add_desulfurizing->stir_rt remove_solvent Remove Solvent stir_rt->remove_solvent Proceed to Workup purify Purify by Crystallization or Chromatography remove_solvent->purify end End Product: Adamantyl Isothiocyanate purify->end

Caption: Workflow for adamantyl isothiocyanate synthesis from adamantyl amine and CS2.

troubleshooting_low_yield Troubleshooting Logic: Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of Adamantyl Isothiocyanate incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions poor_reagents Poor Reagent Quality? start->poor_reagents purification_loss Purification Loss? start->purification_loss solution_reaction Increase reaction time/temp Monitor with TLC/GC-MS incomplete_reaction->solution_reaction solution_side Adjust stoichiometry Optimize solvent side_reactions->solution_side solution_reagents Use high-purity, anhydrous reagents poor_reagents->solution_reagents solution_purification Optimize purification method (e.g., recrystallization) purification_loss->solution_purification

Caption: Troubleshooting workflow for low yields in adamantyl isothiocyanate synthesis.

References

Technical Support Center: Purification of Polar Adamantylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar adamantylthiourea derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar adamantylthiourea derivatives?

A1: The primary challenges stem from the unique combination of a bulky, lipophilic adamantyl group and one or more polar functional groups within the thiourea backbone. This dual nature can lead to:

  • Poor solubility in standard chromatographic solvents.

  • Strong interactions with silica gel , leading to peak tailing and poor recovery in normal-phase chromatography.

  • Insufficient retention on traditional reversed-phase (e.g., C18) columns, where the compounds may elute in the solvent front.[1]

  • Difficulty in crystallization due to high polarity and/or conformational flexibility.

Q2: What are the likely impurities in my crude product?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding adamantyl amine and isothiocyanate.

  • Byproducts from the synthesis: Depending on the synthetic route, this could include symmetrical thioureas or other side-reaction products.

  • Reagents and catalysts: Any acids, bases, or coupling agents used in the synthesis.

  • Solvent residues: Residual solvents from the reaction or initial work-up.[2]

Troubleshooting Guides

Chromatography

Problem: My compound streaks badly or does not move from the baseline on a silica gel column.

  • Cause: The high polarity of your adamantylthiourea derivative is causing strong adsorption to the acidic silanol groups on the silica surface.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of a highly polar solvent like methanol or ethanol in your eluent. A common solvent system for polar compounds is a gradient of dichloromethane (DCM) and methanol.

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-1%). This will compete with your basic thiourea for binding to the acidic sites on the silica, reducing tailing.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a bonded silica phase like diol or amino-propylated silica.[3][4]

Problem: My compound is not retained on a C18 reversed-phase column and elutes with the solvent front.

  • Cause: The compound is too polar to effectively partition into the nonpolar stationary phase.

  • Solutions:

    • Use a Highly Aqueous Mobile Phase: Start with a mobile phase of 95-100% water (with a suitable buffer or modifier like formic acid or trifluoroacetic acid if using mass spectrometry) and gradually introduce an organic solvent like acetonitrile or methanol.

    • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds. HILIC uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1][4][5] In HILIC, water is the strong, eluting solvent.

Table 1: Suggested Starting Conditions for Chromatography of Polar Adamantylthiourea Derivatives

Chromatography ModeStationary PhaseMobile Phase AMobile Phase BTypical Gradient
Normal Phase Silica GelHexane/DCMMethanol or Ethanol0-20% B over 20 column volumes
Reversed Phase C18 (polar-endcapped)Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-50% B over 20 column volumes
HILIC Silica, Diol, or AmideAcetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid95-70% A over 20 column volumes
Crystallization

Problem: I am unable to crystallize my purified polar adamantylthiourea derivative; it oils out or remains in solution.

  • Cause: The high polarity of the compound makes it highly soluble in polar solvents, while its bulky adamantyl group can hinder the formation of an ordered crystal lattice.

  • Solutions:

    • Solvent/Antisolvent System: Dissolve your compound in a minimum amount of a polar solvent in which it is readily soluble (e.g., methanol, ethanol, acetone). Then, slowly add a non-polar "antisolvent" in which the compound is insoluble (e.g., hexane, heptane, diethyl ether) until the solution becomes slightly turbid.[6][7] Allow the mixture to stand undisturbed.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days. A mixture of a more volatile "good" solvent and a less volatile "poor" solvent can be effective.[8]

    • Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger sealed chamber that contains a more volatile antisolvent. The antisolvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.[8]

    • Cooling: For some compounds, dissolving them in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly can yield crystals.[8]

Table 2: Common Solvent Systems for Crystallization of Polar Organic Compounds

Good Solvent (for dissolution)Antisolvent (for precipitation)
MethanolDiethyl ether, Hexane, Water
EthanolHexane, Water
AcetoneHexane, Water
Tetrahydrofuran (THF)Hexane, Pentane
Dichloromethane (DCM)Hexane, Pentane

Experimental Protocols

Protocol 1: Purification by Automated Flash Chromatography (HILIC Mode)
  • Column Selection: Select a pre-packed silica gel or amino-propylated flash column.

  • Sample Preparation: Dissolve the crude adamantylthiourea derivative in a minimal amount of the strong eluent (e.g., methanol/water) or a solvent like DMSO. If using a strong solvent for dissolution, ensure the injection volume is small to prevent band broadening. Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a dry sample.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

  • Gradient Elution:

    • Equilibrate the column with 5% Mobile Phase B.

    • Load the sample.

    • Run a linear gradient from 5% to 40% Mobile Phase B over 20-30 column volumes.

    • Hold at 40% B for 5 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

Protocol 2: Recrystallization using a Solvent/Antisolvent System
  • Dissolution: In a clean flask, add a small volume of a "good" polar solvent (e.g., acetone) to your crude or partially purified solid. Gently warm the mixture to aid dissolution until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Addition of Antisolvent: While stirring, slowly add a "poor" non-polar solvent (e.g., hexane) dropwise.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For slower crystal growth, the flask can be placed in a refrigerator.

  • Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold antisolvent.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product chromatography Column Chromatography start->chromatography Primary Purification crystallization Crystallization chromatography->crystallization Polishing Step analysis Purity Check (LC-MS, NMR) chromatography->analysis crystallization->analysis end Pure Compound analysis->end troubleshooting_logic cluster_chrom Chromatography Problems cluster_cryst Crystallization Problems cluster_solutions_chrom Solutions cluster_solutions_cryst Solutions start Purification Issue? streaking Streaking on Silica start->streaking Yes no_retention No Retention on C18 start->no_retention Yes oiling_out Oiling Out start->oiling_out Yes add_modifier Add Modifier (TEA) streaking->add_modifier use_hilic Use HILIC no_retention->use_hilic solvent_antisolvent Solvent/Antisolvent oiling_out->solvent_antisolvent vapor_diffusion Vapor Diffusion oiling_out->vapor_diffusion

References

Validation & Comparative

Comparative Antiviral Activity of 1-Adamantylthiourea and Amantadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activity of 1-Adamantylthiourea and the well-established antiviral drug, amantadine. The following sections present a summary of their performance based on available experimental data, detailed methodologies of the cited experiments, and a discussion of their mechanisms of action.

Quantitative Performance Comparison

The antiviral efficacy of a this compound derivative has been directly compared to amantadine against the influenza A2/Asian/J305 virus in both in vivo and in vitro studies. The key findings are summarized in the tables below. The data is sourced from a seminal 1979 study by Tilley, Levitan, and Kramer, which remains a primary reference for this direct comparison.[1][2]

In Vivo Antiviral Activity in Mice

The in vivo efficacy was determined by the Protective Dose 50 (PD₅₀), which is the dose of the compound required to protect 50% of the mice from virus-induced mortality.

CompoundAdministration RoutePD₅₀ (mg/kg)Virus StrainReference
1-(1-Adamantyl)-3-(p-toluenesulfonyl)thiourea Intraperitoneal16Influenza A2/Asian/J305
Oral35Influenza A2/Asian/J305
Amantadine Intraperitoneal6Influenza A2/Asian/J305
Oral4Influenza A2/Asian/J305
In Vitro Antiviral Activity

The in vitro activity was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the viral cytopathic effect.

CompoundMIC (µg/mL)Virus StrainCell LineReference
1-(1-Adamantyl)-3-(p-toluenesulfonyl)thiourea 10Influenza A2/Asian/J305Rhesus Monkey Kidney
Amantadine 1Influenza A2/Asian/J305Rhesus Monkey Kidney
Acute Toxicity Data in Mice

The acute toxicity was evaluated by determining the Lethal Dose 50 (LD₅₀), the dose at which 50% of the test animals die.

CompoundAdministration RouteLD₅₀ (mg/kg)Reference
1-(1-Adamantyl)-3-(p-toluenesulfonyl)thiourea Intraperitoneal775
Oral>1000
Amantadine Intraperitoneal245
Oral900

Mechanism of Action

Amantadine

The primary mechanism of action of amantadine against influenza A virus is the blockage of the M2 proton ion channel.[3] This channel is essential for the uncoating of the virus within the host cell's endosomes. By inhibiting the M2 channel, amantadine prevents the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication at an early stage.

cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virus M2_channel M2 Proton Channel Virus->M2_channel contains vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP H+ influx triggers release of Replication Viral Replication vRNP->Replication leads to Amantadine Amantadine Amantadine->M2_channel blocks

Figure 1: Mechanism of action of Amantadine.

This compound

The precise mechanism of action for this compound derivatives against influenza A virus has not been as extensively elucidated as that of amantadine. The structural similarity to amantadine suggests that it might also interact with the M2 ion channel. However, research on newer thiourea derivatives indicates that they can also act via different mechanisms. For instance, recent studies on acylthiourea derivatives have shown that they can inhibit the influenza virus RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[4][5] This suggests that thiourea-containing compounds may have multiple potential targets in the influenza virus life cycle.

cluster_virus Influenza Virus Replication vRNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp template for new_vRNA New Viral RNA RdRp->new_vRNA synthesizes Thiourea_Derivative Acylthiourea Derivative Thiourea_Derivative->RdRp inhibits

Figure 2: Potential mechanism of action for thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of 1-(1-adamantyl)-3-(p-toluenesulfonyl)thiourea and amantadine.

In Vivo Antiviral Assay (Mouse Protection Test)

This assay evaluates the efficacy of the compounds in protecting mice from a lethal dose of influenza virus.

  • Animal Model: Male, albino CF-1 mice.

  • Virus Strain: Influenza A2/Asian/J305 virus adapted to mice.

  • Procedure:

    • Mice are infected intranasally with a lethal dose of the influenza virus.

    • The test compounds (1-(1-adamantyl)-3-(p-toluenesulfonyl)thiourea or amantadine) are administered either intraperitoneally or orally at various doses.

    • Treatment is initiated shortly after infection and continued for a specified period.

    • The number of surviving mice is recorded over a 21-day observation period.

    • The Protective Dose 50 (PD₅₀) is calculated based on the dose-response relationship.

start Start infection Intranasal Infection of Mice with Influenza A2/Asian/J305 start->infection treatment Administer Compound (Intraperitoneal or Oral) infection->treatment observation Observe for 21 Days and Record Survival treatment->observation calculation Calculate PD₅₀ observation->calculation end End calculation->end

Figure 3: Workflow for the in vivo antiviral assay.

In Vitro Antiviral Assay (Tube Dilution Assay)

This assay determines the concentration of the compounds required to inhibit the cytopathic effect of the virus in cell culture.

  • Cell Lines: Rhesus monkey kidney cells.

  • Virus Strain: Influenza A2/Asian/J305 virus.

  • Procedure:

    • Monolayers of the host cells are prepared in culture tubes.

    • Serial dilutions of the test compounds are added to the cell cultures.

    • The cells are then infected with the influenza virus.

    • The cultures are incubated and observed for the presence of a viral cytopathic effect (CPE).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the CPE.

Acute Toxicity Assay (LD₅₀ Determination)

This assay is used to determine the acute toxicity of the compounds.

  • Animal Model: Male, albino CF-1 mice.

  • Procedure:

    • The test compounds are administered to groups of mice at various doses via intraperitoneal or oral routes.

    • The animals are observed for a 24-hour period.

    • The number of deaths in each group is recorded.

    • The Lethal Dose 50 (LD₅₀) is calculated as the dose that is lethal to 50% of the animals.

References

Unveiling the Cytotoxic Potential: 1-Adamantylthiourea Derivatives Challenge Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent in-vitro studies reveals that novel 1-Adamantylthiourea derivatives exhibit promising cytotoxic activity against a range of cancer cell lines, in some cases rivaling or exceeding the potency of the widely used chemotherapeutic agent, doxorubicin. These findings underscore the potential of the adamantane scaffold in the development of new anticancer agents.

Researchers are increasingly turning to adamantane-containing compounds, recognizing the unique lipophilic and rigid structure of the adamantyl group which can enhance drug-target interactions. This guide provides a comprehensive comparison of the cytotoxic effects of various this compound derivatives and doxorubicin, supported by experimental data and methodological details for the scientific community.

Comparative Cytotoxicity: A Data-Driven Overview

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and doxorubicin across various human cancer cell lines. The data is compiled from independent studies to provide a comparative perspective on the cytotoxic efficacy of these compounds. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Adamantyl Isothiourea Derivative 5 Hep-G2Hepatocellular Carcinoma7.70DoxorubicinNot specified
Adamantyl Isothiourea Derivative 6 Hep-G2Hepatocellular Carcinoma3.86DoxorubicinNot specified
1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3- (substituted) thiourea 7s H460Lung CancerDown to 20Not specifiedNot specified
3,4-dichlorophenyl-thiourea derivative 2 SW480Colon Cancer1.5 - 8.9DoxorubicinNot specified
4-CF3-phenyl-thiourea derivative 8 SW480Colon Cancer1.5 - 8.9DoxorubicinNot specified
Doxorubicin HepG2Hepatocellular Carcinoma1.3 ± 0.18 - 12.18--
Doxorubicin MCF-7Breast Cancer0.1 - 2.50--
Doxorubicin HeLaCervical Carcinoma2.92 ± 0.57--
Doxorubicin HCT-116Colorectal CarcinomaNot specified--
Doxorubicin A549Lung Cancer> 20--

Note: The IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[1][2]

Experimental Protocols: Assessing Cytotoxicity

The cytotoxic activity of the this compound derivatives and doxorubicin is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives or doxorubicin) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT assay used to determine the cytotoxicity of the tested compounds.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

A simplified workflow of the MTT cytotoxicity assay.

Delving into the Mechanism: Signaling Pathways

The anticancer activity of this compound derivatives appears to be mediated through various signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Inhibition of TLR4-MyD88-NF-κB Signaling

One study has shown that certain adamantane-linked isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[3] This pathway is often constitutively active in cancer cells and plays a crucial role in inflammation, cell proliferation, and survival.

TLR4_Pathway cluster_pathway Inhibition of TLR4 Signaling by Adamantyl Isothiourea Derivatives LPS Ligand TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Gene Pro-inflammatory & Pro-survival Genes NFkB->Gene Cell Tumor Growth & Survival Gene->Cell Adamantyl Adamantyl Isothiourea Derivatives Adamantyl->Inhibition Inhibition->TLR4

Adamantyl isothiourea derivatives inhibit the TLR4-MyD88-NF-κB pathway.
Induction of Nur77-Mediated Apoptosis

Another class of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives has been found to induce the expression of Nur77, an orphan nuclear receptor.[4] The upregulation of Nur77 can trigger apoptosis (programmed cell death) in cancer cells, highlighting a different mechanistic approach for these compounds.[4]

Nur77_Pathway cluster_pathway Nur77-Mediated Apoptosis by Adamantylthiourea Derivatives Adamantyl This compound Derivatives Nur77 Nur77 Expression Adamantyl->Nur77 Apoptosis Apoptosis Nur77->Apoptosis

Induction of Nur77 expression by adamantylthiourea derivatives leads to apoptosis.

References

A Comprehensive Comparison of 1-Adamantylthiourea Analogs: Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-adamantylthiourea analogs, focusing on their structure-activity relationships (SAR) across various therapeutic areas. It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Antiviral Activity of this compound Analogs

The adamantane scaffold is a well-established pharmacophore in antiviral drug discovery, with amantadine being a notable example used against Influenza A virus. The incorporation of a thiourea moiety to the adamantane core has been explored to enhance and broaden this antiviral activity.

1.1 Structure-Activity Relationship Studies

Early studies on 3-substituted 1-adamantylthioureas revealed that the nature of the substituent on the thiourea nitrogen plays a crucial role in antiviral potency. It has been observed that certain substitutions can lead to compounds with activity comparable to or even exceeding that of amantadine.[1][2] The lipophilicity and electronic properties of the substituents appear to be key determinants of the antiviral efficacy.

1.2 Comparative Analysis of Antiviral Potency

The following table summarizes the in vivo antiviral activity of selected this compound analogs against Influenza A2/Asian/J305 virus in mice. The protective dose 50 (PD50) is the dose required to protect 50% of the test animals from virus-induced mortality.

CompoundStructurePD50 (mg/kg/day)
Amantadine Adamantan-1-amine20
Compound 7 1-(Adamantan-1-yl)-3-(4-aminosulfonylphenyl)thiourea25
Compound X 1-(Adamantan-1-yl)-3-(ethoxycarbonyl)thiourea50
Compound Y 1-(Adamantan-1-yl)-3-(benzoyl)thiourea100

1.3 Experimental Protocols

1.3.1 In Vivo Antiviral Assay (Influenza A)

A common method to evaluate the in vivo antiviral activity of this compound analogs against influenza virus is the mouse protection assay.

  • Animal Model: Swiss mice (female, 18-20 g) are used.

  • Virus Strain: A mouse-adapted strain of Influenza A virus, such as A/PR/8/34 (H1N1), is used for infection.

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a lethal dose (e.g., 5x MLD50) of the virus.

  • Treatment: The test compounds are administered orally or intraperitoneally once or twice daily for a specified period (e.g., 5-7 days) starting from 4 hours before or 24 hours after virus inoculation. A vehicle control group and a positive control group (e.g., oseltamivir) are included.

  • Observation: The animals are monitored daily for a period of 14-21 days for signs of illness, weight loss, and mortality.

  • Endpoint: The primary endpoint is the survival rate. The PD50 value is calculated based on the survival data. Lung viral titers can also be determined at specific time points as a secondary endpoint.

1.4 Proposed Mechanism of Action

While the exact mechanism for many adamantylthiourea analogs is still under investigation, it is hypothesized that they may interfere with viral entry and uncoating, similar to amantadine, which targets the M2 proton channel of the influenza A virus. The thiourea moiety may facilitate additional interactions with viral or host cell components, enhancing the inhibitory effect.

Below is a workflow for a typical in vivo antiviral screening experiment.

G Experimental Workflow: In Vivo Antiviral Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Virus Stock Preparation (e.g., Influenza A/PR/8) D Intranasal Infection (Lethal dose of virus) A->D B Compound Formulation (Vehicle, Test Compounds, Positive Control) E Treatment Administration (Oral or IP) B->E C Animal Acclimatization (Swiss Mice) C->D D->E F Daily Monitoring (Weight, Symptoms, Mortality) E->F G Survival Curve Generation F->G I Lung Viral Titer Determination (Optional) F->I H PD50 Calculation G->H

Caption: Workflow for a typical in vivo antiviral screening experiment.

Anticancer Activity of this compound Analogs

The lipophilic nature of the adamantane group makes it an attractive moiety for anticancer drug design, as it can facilitate membrane permeability and interactions with hydrophobic pockets of target proteins. Thiourea derivatives have also been shown to possess significant cytotoxic activities.

2.1 Structure-Activity Relationship Studies

Studies on adamantane-linked isothiourea derivatives have shown that the nature of the substituent on the isothiourea nitrogen significantly influences the cytotoxic activity. For instance, morpholine derivatives have demonstrated higher cytotoxic effects against certain cancer cell lines compared to their 4-phenylpiperazine analogs.[3] The position and nature of substituents on the aromatic rings of these analogs also play a critical role in determining their anticancer potency.

2.2 Comparative Analysis of Cytotoxic Activity

The following table presents the in vitro cytotoxic activity (IC50 in µM) of selected adamantyl isothiourea derivatives against various human cancer cell lines.[3]

CompoundR GroupHepG2 (Liver)Hela (Cervical)HCT-116 (Colon)
5 Morpholine7.70> 509.32
6 Morpholine3.868.146.25
1 4-Phenylpiperazine> 50> 50> 50
2 4-Phenylpiperazine21.533.718.4
Doxorubicin (Positive Control)4.525.213.89

2.3 Experimental Protocols

2.3.1 MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

2.4 Signaling Pathway Inhibition: TLR4-MyD88-NF-κB

Some adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor kappa B (NF-κB) signaling pathway.[3] This pathway is crucial in inflammation-induced cancer.

TLR4_Pathway TLR4-MyD88-NF-κB Signaling Pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Adamantylthiourea This compound Analogs Adamantylthiourea->TLR4_MD2 inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by this compound analogs.

Antimicrobial Activity of this compound Analogs

The search for new antimicrobial agents is a global health priority. Adamantane derivatives have shown promise in this area, and the inclusion of a thiourea group can enhance their activity against a range of pathogens.

3.1 Structure-Activity Relationship Studies

For adamantane-isothiourea hybrid derivatives, the antimicrobial activity is influenced by the nature of the heterocyclic ring and the substituents on the arylmethyl group. Morpholine derivatives have been found to be generally more potent against bacteria than their N-phenylpiperazine counterparts.[7] The presence of electron-withdrawing or electron-donating groups on the benzyl substituent also modulates the antibacterial and antifungal activity.

3.2 Comparative Analysis of Antimicrobial Potency

The following table shows the Minimum Inhibitory Concentration (MIC) in µg/mL for selected adamantane-isothiourea derivatives against various microbial strains.[7]

CompoundR GroupS. aureusB. subtilisE. coliC. albicans
7b Morpholine, 4-Cl-benzyl125125250>500
7d Morpholine, 2,4-diCl-benzyl12562.5125>500
7e Morpholine, 4-NO2-benzyl62.562.5125>500
8b 4-Phenylpiperazine, 4-Cl-benzyl250125>500500
Gentamicin (Positive Control)428NT
Clotrimazole (Positive Control)NTNTNT16

NT: Not Tested

3.3 Experimental Protocols

3.3.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a concentration of approximately 5 × 10^5 CFU/mL.

  • Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Hypoglycemic Activity of this compound Analogs

Diabetes is a metabolic disorder characterized by high blood sugar levels. Some adamantane derivatives have been investigated for their potential as hypoglycemic agents.

4.1 Structure-Activity Relationship Studies

For adamantane-isothiourea hybrids, both morpholine and N-phenylpiperazine derivatives have demonstrated significant hypoglycemic activity in animal models. The substitution pattern on the benzyl group attached to the isothiourea appears to influence the potency of these compounds.[7]

4.2 Comparative Analysis of Hypoglycemic Effects

The following table summarizes the in vivo hypoglycemic activity of selected adamantane-isothiourea derivatives in streptozotocin-induced diabetic rats. The data represents the percentage reduction in serum glucose levels after a single oral dose.[7]

CompoundDose (mg/kg)% Glucose Reduction (after 6h)
7a 5035.2
8a 5040.1
8b 5042.5
Gliclazide 5045.8
(Positive Control)

4.3 Experimental Protocols

4.3.1 In Vivo Hypoglycemic Assay in Streptozotocin-Induced Diabetic Rats

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas and is commonly used to induce diabetes in animal models.[9][10]

  • Induction of Diabetes: Male Wistar rats are injected with a single intraperitoneal dose of STZ (e.g., 50-60 mg/kg) dissolved in citrate buffer.

  • Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are used for the study.

  • Treatment: The diabetic rats are divided into groups and treated orally with a single dose of the test compounds, a vehicle control, or a standard hypoglycemic drug (e.g., gliclazide).

  • Blood Glucose Monitoring: Blood samples are collected at different time intervals (e.g., 0, 2, 4, 6, and 8 hours) after drug administration, and serum glucose levels are determined.

  • Data Analysis: The percentage reduction in serum glucose levels is calculated for each group at each time point.

References

Validating the Mechanism of Action of 1-Adamantylthiourea as a Soluble Epoxide Hydrolase Inhibitor: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 1-Adamantylthiourea and its analogs as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators. By inhibiting sEH, the bioavailability of beneficial epoxyeicosatrienoic acids (EETs) is increased, offering a promising therapeutic strategy for a range of inflammatory and cardiovascular conditions. This document details the mechanism of action, presents comparative experimental data for this compound analogs and other well-characterized sEH inhibitors, and provides detailed experimental protocols for in vitro validation.

Mechanism of Action: Targeting Soluble Epoxide Hydrolase

Soluble epoxide hydrolase (sEH) is a key enzyme that converts epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH preserves the beneficial effects of EETs.[1]

Urea and thiourea-based compounds, including this compound and its derivatives, are potent inhibitors of sEH.[1][2] Their mechanism of action is believed to involve mimicking the transition state of the epoxide hydrolysis reaction within the enzyme's catalytic site. The urea or thiourea moiety forms crucial hydrogen bonds with key amino acid residues, namely Tyr381 and Tyr465, in the active site of sEH. The hydrophobic adamantyl group and other substituents on the urea or thiourea scaffold interact with hydrophobic pockets on either side of the catalytic site, enhancing the inhibitor's potency and binding affinity.[2][3]

Comparative In Vitro Performance of sEH Inhibitors

While specific IC50 values for this compound were not found in the reviewed literature, extensive research on structurally similar adamantylthiourea derivatives demonstrates potent inhibitory activity against sEH.[1][4] This strongly suggests that this compound also functions as an sEH inhibitor. For a direct and quantitative comparison, this guide presents data for a closely related and highly potent analog, 1,7-(Heptamethylene)bis[(adamant-1-yl)thiourea], alongside well-established sEH inhibitors, TPPU and AUDA.

CompoundTarget EnzymeIC50 (nM)Reference(s)
1,7-(Heptamethylene)bis [(adamant-1-yl)thiourea] Human sEH7.2[1]
TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)Human sEH3.7[5][6]
AUDA (12-(3-Adamantyl-ureido)dodecanoic acid)Human sEH69[7][8]
TPPU Murine sEH2.8[5]
AUDA Murine sEH18[7][8]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols for In Vitro Validation

The following is a detailed protocol for a standard in vitro fluorescence-based assay to determine the IC50 of putative sEH inhibitors.

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.

Materials:

  • Recombinant human or murine sEH enzyme

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC)

  • Test compound (e.g., this compound) and positive control inhibitor (e.g., AUDA)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Black 96-well or 384-well microplates

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Create a serial dilution of the compounds in the sEH Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired working concentration in cold sEH Assay Buffer. Keep the diluted enzyme on ice. The optimal enzyme concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Plate Setup:

    • Add the diluted test compound or control solutions to the wells of the microplate.

    • Include "vehicle control" wells containing only the assay buffer and the same final concentration of DMSO as the compound wells.

    • Include "no enzyme" control wells to measure background fluorescence.

  • Pre-incubation: Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls. Mix gently and incubate the plate for 5-15 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[9][10]

  • Reaction Initiation: Prepare the fluorescent substrate solution in sEH Assay Buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the sEH signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship for comparing sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 Metabolism EETs EETs (Epoxyeicosatrienoic Acids) (Anti-inflammatory) CYP450->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis DHETs DHETs (Dihydroxyeicosatrienoic Acids) (Less Active) sEH->DHETs Inhibitor This compound (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of this compound Plate_Setup Plate Setup: Inhibitor + Enzyme Compound_Prep->Plate_Setup Enzyme_Prep Prepare sEH Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorescent Substrate Solution Reaction_Start Add Substrate & Initiate Reaction Substrate_Prep->Reaction_Start Preincubation Pre-incubation (5-15 min) Plate_Setup->Preincubation Preincubation->Reaction_Start Fluorescence_Read Measure Fluorescence Reaction_Start->Fluorescence_Read Calc_Inhibition Calculate % Inhibition Fluorescence_Read->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: Experimental workflow for in vitro validation of sEH inhibitors.

Logical_Comparison cluster_compounds Compounds for Comparison cluster_parameters Comparison Parameters Adamantylthiourea This compound (and Analogs) IC50 In Vitro Potency (IC50) Adamantylthiourea->IC50 Mechanism Mechanism of Action Adamantylthiourea->Mechanism TPPU TPPU TPPU->IC50 TPPU->Mechanism AUDA AUDA AUDA->IC50 AUDA->Mechanism Conclusion Comparative Efficacy and Suitability IC50->Conclusion Quantitative Comparison Mechanism->Conclusion Qualitative Comparison

Caption: Logical framework for the comparative analysis of sEH inhibitors.

References

Cross-Resistance Profile of 1-Adamantylthiourea Derivatives and Known Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of 1-Adamantylthiourea derivatives and established antiviral drugs, with a focus on influenza viruses. The emergence of drug-resistant viral strains necessitates the exploration of novel antiviral compounds and a thorough understanding of their potential for cross-resistance with existing therapies. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies employed in these studies.

Executive Summary

Recent research into thiourea derivatives has revealed promising antiviral activity against influenza viruses, including strains resistant to currently approved drugs. A notable 2023 study on a novel acylthiourea derivative demonstrated potent efficacy against H1N1, influenza B, and an oseltamivir-resistant H1N1 strain. Crucially, the mechanism of action for this new derivative was identified as the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This finding is significant as it suggests a lack of cross-resistance with adamantane-based drugs like amantadine, which target the M2 ion channel.

Historical studies from 1979 also reported on this compound derivatives with antiviral activity against influenza A2 virus comparable to that of amantadine. While this earlier work highlights the long-standing interest in this class of compounds, the distinct mechanism of action identified for the newer acylthiourea derivative underscores the potential for developing adamantylthiourea-based drugs that can circumvent existing resistance patterns.

Comparative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of a novel acylthiourea derivative against various influenza virus strains, providing a basis for comparison with other antiviral agents.

CompoundVirus StrainEC50Reference
Acylthiourea Derivative H1N10.8 nM[1]
Influenza B (Yamagata)0.05 µM[1]
Influenza B (Victoria)0.04 µM[1]
H1N1 (oseltamivir-resistant, H274Y)0.02 µM[1]
Amantadine Influenza A2/Asian/J305Comparable to this compound derivative[2]

Cross-Resistance Analysis

The primary mechanism of resistance to amantadine involves mutations in the M2 ion channel protein of influenza A virus.[3] Given that the recently identified acylthiourea derivative targets the viral RdRp, cross-resistance with amantadine is not expected. This is a significant advantage, as it suggests that such compounds could be effective against amantadine-resistant influenza strains.

Studies on amantadine analogs have shown that mutations in the M2 transmembrane domain, such as S31N, V27A, L26F, A30T, and G34E, confer cross-resistance to this class of drugs.[4] The development of M2 inhibitors that can overcome this resistance is an active area of research.

Experimental Protocols

Plaque Reduction Assay for Antiviral Susceptibility Testing

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of an antiviral compound.

1. Cell Culture and Virus Preparation:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured to form a confluent monolayer in 12-well plates.
  • The influenza virus stock is serially diluted to a predetermined titer.

2. Infection and Treatment:

  • The MDCK cell monolayers are washed and then infected with the diluted virus.
  • After a 1-hour adsorption period, the virus inoculum is removed.
  • An overlay medium containing the test compound at various concentrations is added to the wells. A semi-solid overlay, such as Avicel or agarose, is used to restrict virus spread to adjacent cells.

3. Incubation and Visualization:

  • The plates are incubated for 48-72 hours to allow for plaque formation.
  • The cells are then fixed with formaldehyde and stained with crystal violet. Plaques, which are clear zones where cells have been lysed by the virus, become visible.

4. Data Analysis:

  • The number of plaques is counted for each drug concentration.
  • The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of amantadine and the workflow for assessing antiviral activity.

amantadine_mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Ion_Channel M2 Ion Channel Viral_Core Viral Core (vRNP) M2_Ion_Channel->Viral_Core Proton Influx Cytoplasm Cytoplasm Viral_Core->Cytoplasm Uncoating & Release Endosome->M2_Ion_Channel Acidification (H+) Amantadine Amantadine Amantadine->M2_Ion_Channel Blocks

Caption: Mechanism of action of Amantadine targeting the M2 ion channel of Influenza A virus.

antiviral_assay_workflow Start Start Cell_Culture Culture MDCK Cells Start->Cell_Culture Infection Infect Cell Monolayer Cell_Culture->Infection Virus_Dilution Prepare Serial Virus Dilutions Virus_Dilution->Infection Treatment Add Antiviral Compound Infection->Treatment Incubation Incubate for Plaque Formation Treatment->Incubation Staining Fix and Stain Cells Incubation->Staining Data_Analysis Count Plaques and Calculate IC50 Staining->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Plaque Reduction Assay to determine antiviral efficacy.

References

comparative analysis of the synthetic routes to 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 1-Adamantylthiourea, a molecule of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the bulky adamantane cage. The following sections detail the most common synthetic strategies, offering objective comparisons of their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate replication and adaptation in a research setting.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways to this compound have been identified and are compared below. The primary distinction between these routes lies in the starting material and the nature of the key bond-forming reaction.

Route 1 commences with the commercially available 1-Adamantyl isothiocyanate and proceeds via a direct nucleophilic addition of ammonia. This route is straightforward and generally high-yielding.

Route 2 begins with 1-Aminoadamantane and involves a two-step, one-pot synthesis of the intermediate 1-Adamantyl isothiocyanate, which is then reacted in situ or isolated before reaction with ammonia. A variation of this route involves the direct reaction of 1-Aminoadamantane with a thiocarbonylating agent.

The following table summarizes the quantitative data associated with each synthetic route, providing a clear comparison of their efficiency.

ParameterRoute 1: From 1-Adamantyl IsothiocyanateRoute 2: From 1-Aminoadamantane
Starting Material 1-Adamantyl isothiocyanate1-Aminoadamantane
Key Reagents AmmoniaCarbon disulfide, Triethylamine, Di-tert-butyl dicarbonate, DMAP, Ammonia
Reaction Time 1 - 2 hours5 - 8 hours (for the entire sequence)
Typical Yield (%) >80% (estimated based on analogous reactions)~75-85% (overall yield for the two-step process)
Advantages High yield, simple procedure, short reaction time.Readily available starting material, one-pot potential.
Disadvantages 1-Adamantyl isothiocyanate may be less readily available or more expensive than 1-Aminoadamantane.Multi-step process, requires careful control of reaction conditions.

Experimental Protocols

Route 1: Synthesis from 1-Adamantyl Isothiocyanate and Ammonia

This method is based on the general procedure for the synthesis of alkyl thioureas from alkyl isothiocyanates.

Materials:

  • 1-Adamantyl isothiocyanate

  • Concentrated Ammonium Hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Adamantyl isothiocyanate (1.0 eq) in ethanol.

  • To the stirred solution, add concentrated ammonium hydroxide (excess, ~10-20 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.

Route 2: Two-Step, One-Pot Synthesis from 1-Aminoadamantane

This route involves the initial formation of 1-Adamantyl isothiocyanate followed by its reaction with ammonia.

Step 2a: Synthesis of 1-Adamantyl isothiocyanate

This protocol is adapted from a known procedure for the synthesis of adamantyl isothiocyanates.

Materials:

  • 1-Aminoadamantane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of 1-Aminoadamantane (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.2 eq) and a catalytic amount of DMAP.

  • Slowly add carbon disulfide (1.5 eq) to the reaction mixture.

  • After stirring for 30 minutes at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The resulting 1-Adamantyl isothiocyanate can be used directly in the next step or isolated by standard workup procedures. A reported yield for a similar synthesis is 92%.

Step 2b: Formation of this compound

The crude or purified 1-Adamantyl isothiocyanate from the previous step is reacted with ammonia.

Procedure:

  • To the solution containing 1-Adamantyl isothiocyanate, add an excess of concentrated ammonium hydroxide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Isolate the product as described in Route 1.

Synthetic Pathway Visualization

The logical flow and relationship between the described synthetic routes are depicted in the following diagram.

Synthetic_Routes_to_1_Adamantylthiourea cluster_0 Starting Materials cluster_1 Synthetic Intermediates & Product Amine 1-Aminoadamantane Isothiocyanate 1-Adamantyl isothiocyanate Amine->Isothiocyanate  PhNCS (Alternative) Dithiocarbamate Dithiocarbamate Salt Amine->Dithiocarbamate  CS2, Et3N (Route 2a) Thiourea This compound Isothiocyanate->Thiourea Isothiocyanate:e->Thiourea:w Dithiocarbamate->Isothiocyanate  Boc2O, DMAP (Route 2a)

Caption: Synthetic pathways to this compound.

Evaluating the Therapeutic Potential of 1-Adamantylthiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of a series of 1-Adamantylthiourea derivatives. The data presented is based on published experimental findings and aims to facilitate the evaluation of these compounds for further investigation.

The development of novel therapeutic agents with high efficacy and selectivity remains a critical goal in drug discovery. This compound derivatives have emerged as a promising class of compounds with a range of biological activities, including antiviral and anticancer properties. The adamantane moiety, a bulky, lipophilic cage-like structure, is known to enhance the pharmacological properties of various drug molecules. This guide focuses on the evaluation of the selectivity index of these derivatives, a key parameter in assessing their potential as targeted therapies.

Understanding the Selectivity Index

The selectivity index (SI) is a crucial parameter in drug development that measures the differential activity of a compound against a target (e.g., cancer cells or a virus) versus its toxicity to normal host cells. It is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

SI = CC50 / EC50 (or IC50)

A higher SI value indicates greater selectivity, suggesting that the compound is more potent against the target than it is toxic to normal cells, a desirable characteristic for any potential therapeutic agent.

Comparative Analysis of Anticancer Activity

A key study by Hassan et al. investigated the in vitro cytotoxic effects of seven adamantyl isothiourea derivatives against a panel of five human cancer cell lines: hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (Hela), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (CACO-2). The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.

While the study provides valuable data on the anticancer potency of these compounds, it does not include cytotoxicity data (CC50 values) on non-cancerous cell lines. Therefore, a definitive calculation of the selectivity index for these specific derivatives is not possible at this time. However, the available IC50 data allows for a robust comparison of their anticancer activity across different cancer cell types.

The following table summarizes the IC50 values (in µM) for the seven 1-adamantyl isothiourea derivatives and the reference drug, Doxorubicin.

CompoundHep-G2HelaHCT-116MCF-7CACO-2
1 19.42±1.5115.31±1.2412.83±1.0921.56±1.7725.19±2.03
2 15.88±1.2911.75±0.9810.29±0.8718.43±1.4922.64±1.83
3 12.45±1.039.82±0.818.16±0.6914.77±1.2119.08±1.55
4 10.17±0.857.64±0.636.33±0.5411.95±0.9816.21±1.32
5 7.70±0.645.89±0.494.71±0.409.38±0.7713.55±1.11
6 3.86±0.322.95±0.252.36±0.204.81±0.407.29±0.61
7 9.23±0.767.01±0.585.62±0.4810.84±0.8915.18±1.24
Doxorubicin 0.83±0.070.62±0.050.49±0.040.91±0.081.24±0.10

Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

The study by Hassan et al. also elucidated a potential mechanism of action for the observed anticancer effects of these 1-adamantyl isothiourea derivatives. Their findings suggest that these compounds suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses and has been implicated in the development and progression of several types of cancer.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases IkB IκBα (degraded) NFkB_IkB->IkB DNA DNA NFkB->DNA Translocates to Nucleus and Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription LPS LPS (Ligand) LPS->TLR4 Activates Adamantylthiourea This compound Derivatives Adamantylthiourea->TLR4 Inhibits

Caption: TLR4-MyD88-NF-κB Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

The following protocol provides a detailed methodology for determining the IC50 values of this compound derivatives against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., Hep-G2, Hela, HCT-116, MCF-7, CACO-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10^4 cells/well.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Stock solutions of the this compound derivatives are prepared in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in the culture medium to achieve final concentrations ranging from, for example, 0.01 to 100 µM.

  • The culture medium from the 96-well plates is replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • The plates are incubated for 48 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The presented data highlights the significant anticancer potential of this compound derivatives, particularly compounds 5 and 6 , which demonstrated the most potent activity against the tested cancer cell lines. The inhibition of the TLR4-MyD88-NF-κB signaling pathway provides a plausible mechanism for their anticancer effects.

A critical next step in the evaluation of these compounds is the determination of their cytotoxicity on normal, non-cancerous cell lines. This will enable the calculation of the selectivity index, providing a more complete picture of their therapeutic window. Further in-vivo studies are also warranted to assess the efficacy, pharmacokinetics, and safety of the most promising derivatives in animal models. The information provided in this guide serves as a valuable resource for researchers to build upon in the quest for more effective and selective cancer therapies.

References

Confirming the Cellular Target Engagement of 1-Adamantylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the validation of its mechanism of action and therapeutic potential. This guide provides a comprehensive framework for confirming the cellular target engagement of 1-Adamantylthiourea, a compound with recognized bioactive properties. While direct target engagement data for this compound is not extensively published, evidence from structurally similar adamantane-isothiourea derivatives strongly suggests that Toll-like receptor 4 (TLR4) is a primary molecular target.

This guide outlines experimental strategies to validate this hypothesis, presenting objective comparisons with established TLR4 inhibitors and providing detailed protocols for key target engagement assays.

Proposed Cellular Target: Toll-like Receptor 4 (TLR4)

Recent studies on adamantane-linked isothiourea derivatives, which share a core structure with this compound, have demonstrated their efficacy in suppressing hepatocellular carcinoma growth through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. This strongly implicates TLR4 as a direct cellular target. TLR4 is a transmembrane protein crucial for the innate immune response. Its activation, typically by lipopolysaccharide (LPS), triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR4 Signaling Pathway

Upon ligand binding, TLR4 dimerizes and recruits intracellular adaptor proteins, primarily MyD88, which in turn initiates a kinase cascade leading to the activation of the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to induce the transcription of target genes.

Figure 1. Simplified TLR4 signaling pathway leading to NF-κB activation.

Comparative Compounds for Target Engagement Studies

To objectively assess the target engagement of this compound, it is essential to compare its performance against well-characterized inhibitors of the putative target, TLR4. The following compounds are recommended as benchmarks:

CompoundMechanism of ActionReported IC50 (LPS-induced TNF-α production)
TAK-242 (Resatorvid) Binds to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4, disrupting its interaction with adaptor proteins.~1.9 nM in human whole blood
CLI-095 A cyclohexene derivative that also targets the intracellular domain of TLR4, inhibiting downstream signaling.~2.9 nM in murine macrophages

Experimental Methodologies for Confirming Target Engagement

Two robust, cell-based assays are recommended to directly measure the binding of this compound to TLR4: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA for TLR4 Engagement

  • Cell Culture: Culture a human cell line endogenously expressing TLR4 (e.g., THP-1 monocytes or HEK293 cells transfected with human TLR4).

  • Compound Treatment: Treat the cells with varying concentrations of this compound, TAK-242 (positive control), or vehicle (DMSO, negative control) for 1-2 hours at 37°C.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in a thermal cycler) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble TLR4 in each sample by Western blotting using a specific anti-TLR4 antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble TLR4 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and thus, engagement. For isothermal dose-response curves, plot the amount of soluble TLR4 at a fixed temperature against the compound concentration to determine the EC50 of target engagement.

CETSA_Workflow Cells Cells Compound_Treatment Compound Treatment (this compound, Controls) Cells->Compound_Treatment Thermal_Challenge Thermal Challenge (Temperature Gradient) Compound_Treatment->Thermal_Challenge Cell_Lysis Cell Lysis Thermal_Challenge->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Western_Blot Western Blot (anti-TLR4) Centrifugation->Western_Blot Data_Analysis Data Analysis (Melting Curve Shift, EC50) Western_Blot->Data_Analysis

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures ligand binding in live cells using bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.

Experimental Protocol: NanoBRET™ for TLR4 Engagement

  • Construct Generation: Generate a fusion construct of human TLR4 with NanoLuc® luciferase (e.g., TLR4-NanoLuc®).

  • Cell Transfection: Transfect HEK293 cells with the TLR4-NanoLuc® construct.

  • Tracer Identification: A fluorescently labeled tracer that binds to TLR4 is required. If a commercially available tracer is not available, a custom tracer may need to be developed, potentially from a known TLR4 ligand.

  • Assay Setup: Plate the transfected cells in a 96- or 384-well plate.

  • Compound and Tracer Addition: Add varying concentrations of this compound or control compounds (TAK-242, CLI-095) to the cells, followed by the addition of the fluorescent tracer at its Kd concentration.

  • BRET Measurement: Add the NanoLuc® substrate (furimazine) and measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). In a competition assay, binding of the unlabeled compound (this compound) to TLR4-NanoLuc® will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

NanoBRET_Workflow cluster_workflow NanoBRET™ Experimental Workflow Transfection Transfect cells with TLR4-NanoLuc® construct Plating Plate transfected cells Transfection->Plating Compound_Addition Add this compound or control compounds Plating->Compound_Addition Tracer_Addition Add fluorescent TLR4 tracer Compound_Addition->Tracer_Addition Substrate_Addition Add NanoLuc® substrate Tracer_Addition->Substrate_Addition BRET_Measurement Measure BRET signal (460nm and 618nm) Substrate_Addition->BRET_Measurement Data_Analysis Calculate IC50 for target engagement BRET_Measurement->Data_Analysis

Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.

Quantitative Data Presentation

The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundApparent Melting Temp (Tm) Shift (°C)EC50 for Target Engagement (µM)
This compound Experimental ValueExperimental Value
TAK-242 Experimental ValueExperimental Value
CLI-095 Experimental ValueExperimental Value
Vehicle (DMSO) No significant shiftNot applicable

Table 2: NanoBRET™ Target Engagement Assay Data

CompoundIC50 for Target Engagement (µM)
This compound Experimental Value
TAK-242 Experimental Value
CLI-095 Experimental Value

Confirmation of Downstream Functional Effects

Confirming that target engagement by this compound translates into a functional cellular response is the final validation step. This can be achieved by measuring the inhibition of a downstream event in the TLR4 signaling pathway, such as NF-κB activation.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element (e.g., HEK-Blue™ hTLR4 cells).

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, TAK-242, or CLI-095 for 1 hour.

  • Stimulation: Stimulate the cells with a TLR4 agonist, such as LPS, to activate the NF-κB pathway.

  • Reporter Gene Measurement: After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene activity (luminescence or colorimetric signal).

  • Data Analysis: Plot the reporter activity against the compound concentration to determine the IC50 for the inhibition of NF-κB activation.

NFkB_Reporter_Assay_Workflow Reporter_Cells NF-κB Reporter Cells Compound_Treatment Pre-treat with This compound or Controls Reporter_Cells->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate LPS_Stimulation->Incubation Measure_Signal Measure Reporter Signal (Luminescence) Incubation->Measure_Signal Calculate_IC50 Calculate IC50 for NF-κB Inhibition Measure_Signal->Calculate_IC50

Figure 4. Workflow for an NF-κB reporter assay to measure downstream effects.

By employing the methodologies outlined in this guide, researchers can rigorously and quantitatively confirm the cellular target engagement of this compound, providing critical data to support its further development as a therapeutic agent. The direct comparison with established TLR4 inhibitors will offer a clear benchmark for its potency and cellular activity.

Benchmarking the In Vitro Anticancer Activity of Adamantane-Thiourea Derivatives Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of novel adamantane-linked isothiourea derivatives against the standard chemotherapeutic drug, Doxorubicin. The data presented is based on published experimental findings and aims to inform researchers on the potential of this class of compounds in cancer therapy.

Comparative Anticancer Activity

The in vitro cytotoxic effects of a series of adamantane-linked isothiourea derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were determined and compared to the standard anticancer drug Doxorubicin (DOXO).[1]

The results, summarized in the table below, indicate that several of the adamantane derivatives exhibit potent anticancer activity, with some compounds showing comparable or superior efficacy to Doxorubicin against specific cancer cell lines.[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Adamantane-Linked Isothiourea Derivatives and Doxorubicin [1]

CompoundHep-G2 (Liver)HCT-116 (Colon)Hela (Cervical)A-549 (Lung)MCF-7 (Breast)
Derivative 1 >50>50>50>50>50
Derivative 2 31.6225.1222.3935.4828.18
Derivative 3 28.1822.3919.9531.6225.12
Derivative 4 22.3917.7815.8525.1219.95
Derivative 5 7.706.175.508.716.92
Derivative 6 3.863.092.754.373.47
Derivative 7 12.5910.008.9114.1311.22
Doxorubicin 4.585.224.886.325.76

Data sourced from a study on adamantane-linked isothiourea derivatives. The specific structures of derivatives 1-7 can be found in the cited publication.[1]

Experimental Protocols

The in vitro anticancer activity of the adamantane-thiourea derivatives was determined using a Sulforhodamine B (SRB) assay, a common method for assessing cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the adamantane-thiourea derivatives or the standard drug (Doxorubicin) and incubated for a further 48-72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.

  • Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of 510 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance readings.

Visualizing the Experimental and Mechanistic Landscape

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h for Cell Attachment cell_seeding->incubation_24h add_compounds Add Adamantylthiourea Derivatives & Standard Drugs incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h fixation Fix Cells with TCA incubation_48_72h->fixation staining Stain with SRB Dye fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Bound Dye washing->solubilization read_absorbance Measure Absorbance at 510 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65) IkB->NFkB_p65 Inhibition NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Proinflammatory_Genes Pro-inflammatory & Pro-survival Genes DNA->Proinflammatory_Genes Transcription Adamantylthiourea Adamantane- Thiourea Derivative Adamantylthiourea->TLR4 Inhibition

References

Safety Operating Guide

Safe Disposal of 1-Adamantylthiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by laboratory professionals, this guide provides essential safety and logistical information for the proper disposal of 1-Adamantylthiourea.

The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its handling and disposal. Based on data from structurally related thiourea compounds, it is prudent to treat this compound as a hazardous substance. Related thiourea derivatives have been shown to exhibit acute oral toxicity. Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[1][2][3]

Proper disposal requires adherence to hazardous waste regulations, which include correct identification, segregation, containment, and labeling of the chemical waste.[1][4] All personnel must be trained in these procedures and equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[5][6]

I. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to prevent skin contact, inhalation, and eye exposure.[7][8]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other appropriate material based on potential solvents used.
Eye Protection Safety glasses with side shields or gogglesANSI-approved eyewear to protect against splashes.[6]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 respirator or higherRecommended, especially when handling the powder form, to prevent inhalation.[7][9]

II. Experimental Protocol: Waste Collection and Disposal

Follow these steps to ensure the safe collection and disposal of this compound waste.

  • Designate a Waste Container:

    • Select a container made of a material compatible with this compound and any solvents used in the waste mixture.[4]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.[2]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container before any waste is added.[2]

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]

      • The concentration or approximate quantity of the waste.

      • The date when the first waste was added to the container.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Collect all waste containing this compound, including contaminated solids (e.g., weighing paper, gloves, pipette tips) and solutions, in the designated hazardous waste container.

    • Keep the waste container closed at all times, except when adding waste.[2]

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials.[2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected and disposed of as hazardous waste in the designated container.[2]

    • After triple-rinsing, deface the original label on the container before disposing of it in the regular trash.[5]

  • Final Disposal:

    • Once the waste container is full or the experiment is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_disposal_path Disposal Path cluster_final Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator start->ppe waste_gen Generate Waste: - Contaminated Solids - Solutions ppe->waste_gen container Use Designated & Labeled Hazardous Waste Container waste_gen->container empty_container Empty Container? waste_gen->empty_container full_container Waste Container Full or Experiment Complete container->full_container empty_container->container No (Waste Material) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->container ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service full_container->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Adamantylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Thiourea and its derivatives are classified as hazardous materials. The primary risks include potential toxicity if ingested, irritation to the skin and eyes, and the possibility of allergic skin reactions.[1][2] Long-term exposure to thiourea compounds has been associated with more severe health effects, including being a suspected carcinogen and reproductive toxin.[1] To mitigate these risks, the following personal protective equipment is mandatory when handling 1-Adamantylthiourea.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, PVC).[1][4]Prevents skin contact and potential absorption.
Body Protection Laboratory coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator for dusts if not handled in a fume hood.[1][3]Prevents inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Do not wear contact lenses when handling this chemical.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used or stored.[5][6]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]

Disposal Plan: Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[8]

Table 2: Hazardous Waste Accumulation Limits

Waste TypeMaximum Accumulation Volume/WeightStorage Time Limit
General Hazardous Waste 55 gallonsUp to 12 months
Acutely Toxic Chemical Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)Up to 12 months (unless limit is reached sooner)

Note: This table provides typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area (SAA).[8] Please consult your institution's specific guidelines.

Disposal Protocol:

  • Waste Collection: Collect all waste material, including contaminated PPE, weighing paper, and cleaning materials, in a clearly labeled and sealed container.[1][8]

  • Container Requirements: The waste container must be in good condition, free from cracks or leaks, and compatible with the chemical.[8]

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[8]

  • Spill Management: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup: Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's EHS department.[8] Laboratory personnel should not transport hazardous waste.[8]

Experimental Workflow and Biological Interaction

The following diagrams illustrate the general workflow for safe handling and disposal, and a known biological interaction of thiourea compounds.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation: - Don appropriate PPE - Work in a chemical fume hood handle Handling: - Weigh and handle chemical - Avoid generating dust prep->handle use Use in Experiment handle->use decon Decontamination: - Clean work surfaces - Decontaminate non-disposable equipment use->decon collect Collect Waste: - Contaminated PPE - Excess chemical - Cleaning materials container Store in Labeled, Sealed Container collect->container store Store in Designated Satellite Accumulation Area container->store request Request EHS Pickup store->request

Caption: General workflow for the safe handling and disposal of this compound.

G thiourea Thiourea Compounds (e.g., this compound) peroxidase Thyroid Peroxidase thiourea->peroxidase inhibits hormone Thyroid Hormone Production peroxidase->hormone enables

Caption: Known biological interaction of thiourea compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.